Product packaging for Beta Amyloid (3-40)(Cat. No.:)

Beta Amyloid (3-40)

Cat. No.: B1578821
M. Wt: 4141.0
Attention: For research use only. Not for human or veterinary use.
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Description

Beta Amyloid (3-40) is an N-terminally truncated and pyroglutamate-modified isoform of the amyloid-beta peptide, serving as a critical reagent in Alzheimer's disease (AD) research. This peptide is generated through the proteolytic processing of the amyloid precursor protein (APP) and is characterized by the cyclization of its N-terminal glutamate to form pyroglutamate, which enhances its stability and aggregation propensity compared to its full-length counterpart . This specific peptide is a constituent of cerebrospinal fluid (CSF) and is integral to studying the amyloid pathway in AD. Research indicates that the ratio of Aβ-3-40 to Aβ1-42 in biofluids may help accentuate the selective decrease in Aβ1-42, a well-established biomarker for cerebral amyloid pathology, thereby improving the diagnostic accuracy of biomarker-based tests . Its primary research applications include investigating the mechanisms of Aβ peptide aggregation, the specific neurotoxic effects of N-terminally modified species, and the dynamics of peptide clearance from the brain . Studies show that pyroglutamate-modified Aβ peptides like Aβ(3-42) are more prone to aggregate and may exhibit greater neurotoxicity, potentially playing a disproportionate role in the synaptic dysfunction and neuronal damage observed in AD . This product is provided for research purposes only. It is essential for exploring the complex biochemistry of Alzheimer's disease and developing novel therapeutic strategies. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C187H285N51O54S1

Molecular Weight

4141.0

sequence

EFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biosynthesis and Proteolytic Pathways of Beta Amyloid 3 40

Amyloidogenic Pathway and the Role of Beta-Secretase 1 (BACE1)

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, an enzyme also known as Beta-site APP Cleaving Enzyme 1 (BACE1). scirp.orgfrontiersin.org This initial cleavage occurs near the transmembrane domain of APP, releasing a large soluble ectodomain, sAPPβ, and leaving a 99-amino acid C-terminal fragment (C99) anchored in the membrane. scirp.orgoup.comcell-stress.com BACE1 is an aspartyl protease that functions optimally in acidic environments, such as those found in endosomes. pnas.orgmolbiolcell.org

The cleavage by BACE1 is a critical rate-limiting step in the production of all Aβ peptides. frontiersin.org While BACE1 is the primary β-secretase in the brain, other proteases have been suggested to have β-secretase-like activity. nih.govnih.gov However, BACE1 is considered the principal enzyme responsible for initiating the amyloidogenic cascade that leads to the generation of various Aβ isoforms. frontiersin.org

Gamma-Secretase Complex Activity in C-terminal Cleavage and Isoform Generation

Following the initial cleavage by BACE1, the membrane-bound C99 fragment becomes a substrate for the γ-secretase complex. oup.compnas.org This complex is a multi-subunit protease composed of at least four proteins: presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). wikipedia.org Presenilin forms the catalytic core of the complex. wikipedia.org

Gamma-secretase performs an intramembrane cleavage of C99, a process that is not precise and can occur at several positions within the transmembrane domain. wikipedia.org This "sloppy" cleavage results in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. wikipedia.org The most common isoforms produced are Aβ(1-40) and the more amyloidogenic Aβ(1-42). pnas.orgwikipedia.org The generation of different Aβ isoforms is influenced by a series of sequential cleavages at different sites, designated as ε, ζ, and γ sites. cell-stress.comnih.gov

Mechanism of Aβ(3-40) Generation from APP

The generation of Aβ(3-40) involves a modification of the canonical amyloidogenic pathway. Instead of the initial cleavage occurring at the +1 position (Asp-1) by BACE1, an alternative cleavage event takes place. While the canonical pathway initiated by BACE1 cleavage at the β-site leads to the production of Aβ peptides starting at Asp-1, the generation of N-terminally truncated forms like Aβ(3-40) suggests the involvement of other proteases or alternative cleavage sites. elifesciences.org Some studies suggest that Aβ(3-40) production can occur independently of BACE1. mdpi.com

Following the N-terminal cleavage that exposes the third amino acid of the Aβ sequence, the resulting C-terminal fragment is then processed by the γ-secretase complex. The complex cleaves the fragment at the 40th residue, releasing the Aβ(3-40) peptide. nih.gov The formation of pyroglutamate (B8496135) at the N-terminus of Aβ(3-40), creating pGluAβ(3-40), is a post-translational modification catalyzed by the enzyme glutaminyl cyclase, which significantly increases its propensity for aggregation. nih.govnih.gov

Alternative or Ancillary Proteolytic Pathways Contributing to Beta Amyloid (3-40) Production

While the BACE1-initiated amyloidogenic pathway is the primary route for Aβ production, alternative pathways involving other proteases can also contribute to the generation of Aβ peptides, including N-terminally truncated forms like Aβ(3-40). nih.govnih.gov

Role of Cathepsins and other Enzymes

Research has implicated certain members of the cathepsin family of proteases as having β-secretase-like activity. nih.gov Specifically, Cathepsin B has been shown to cleave APP at the wild-type β-secretase site, and its inhibition has been found to reduce the production of Aβ(40/42). nih.gov Furthermore, studies have demonstrated that Cathepsin B is involved in the production of pyroglutamate Aβ (pGlu-Aβ), including pGlu-Aβ(3-40). nih.gov Treatment with a Cathepsin B inhibitor was shown to decrease the levels of pGlu-Aβ(3-40) in neuronal-like cells. nih.gov

Other enzymes, such as Cathepsin D, have also been investigated for their potential role as β-secretases, though their efficiency in cleaving the wild-type APP sequence is considered poor compared to BACE1. nih.gov The metalloproteinase ADAMTS4 has also been linked to the generation of N-terminally truncated Aβ peptides. elifesciences.org

Intracellular Compartmentalization of APP Processing and Beta Amyloid (3-40) Production

The proteolytic processing of APP and the subsequent generation of Aβ peptides are highly compartmentalized within the cell, occurring in different organelles along the secretory and endocytic pathways. oup.compnas.org The specific location of these events influences the type and amount of Aβ produced.

Endoplasmic Reticulum and Golgi Apparatus Involvement

APP is synthesized in the endoplasmic reticulum (ER) and then traffics through the Golgi apparatus for maturation. frontiersin.orgfrontiersin.org While some APP processing can occur in the ER, the trans-Golgi network (TGN) is considered a major site for the production of Aβ. oup.compnas.org Both BACE1 and the γ-secretase complex are present and active in the acidic environment of the TGN and endosomes, making these compartments key locations for amyloidogenic processing. nih.govfrontiersin.org Studies have shown that Aβ40 is predominantly localized in the TGN. oup.com The trafficking of APP from the cell surface back to the TGN via endosomes is a crucial step for efficient Aβ production. pnas.org

Secretory Vesicle and Endosomal-Lysosomal System Dynamics

The biosynthesis of Beta Amyloid (Aβ) peptides is intricately linked to the trafficking of the Amyloid Precursor Protein (APP) through various cellular compartments, including the secretory pathway and the endosomal-lysosomal system. While the production of the canonical Aβ(1-40) and Aβ(1-42) peptides is well-documented, the generation of N-terminally truncated species like Aβ(3-40) involves distinct proteolytic events within specific subcellular locations. The dynamics of secretory vesicles and the endosomal-lysosomal network are crucial in dictating which Aβ isoforms are produced and secreted.

The amyloidogenic processing of APP is initiated by β-secretase (BACE1) and followed by γ-secretase cleavage. nih.govnih.gov This process predominantly occurs after APP has been internalized into the endosomal-lysosomal system. biorxiv.org APP is synthesized in the endoplasmic reticulum and moves through the Golgi apparatus to the cell surface. mdpi.com From the plasma membrane, APP can be internalized into endosomes, which are key sites for β-secretase cleavage. researchgate.netpnas.org The acidic environment of these compartments is optimal for BACE1 activity. nih.gov Following β-cleavage, the resulting C-terminal fragment (CTFβ or C99) is cleaved by the γ-secretase complex, which can occur in endosomes, lysosomes, and the trans-Golgi network, to generate Aβ peptides of varying lengths. wikipedia.orgmdpi.com

Research indicates that the generation of Aβ(3-40) is a result of alternative APP processing that is spatially distinct from the primary pathway leading to Aβ(1-40). Studies using cell lines that express APP mutants with defective endocytosis signals have shown a significant reduction in Aβ(1-40) production. researchgate.net This reduction is accompanied by the prominent appearance of alternative Aβ peptides, identified as Aβ(3-40) and Aβ(5-40). researchgate.net This finding suggests that when APP is retained for longer periods at the plasma membrane due to impaired internalization, it is subjected to a different set of proteolytic cleavages. researchgate.net The processing that leads to Aβ(3-40) appears to occur at the plasma membrane, in contrast to the cleavage at position 1, which predominantly takes place in endosomes. researchgate.net Further supporting this spatial distinction, the generation of these alternative N-terminal fragments was prevented when APP mutants were experimentally retained in the early secretory pathway. researchgate.net

The endosomal-lysosomal system plays a dual role, serving as a primary site for both the generation and degradation of Aβ peptides. biorxiv.orgnih.gov Lysosomes contain a variety of proteases, such as cathepsins, that can degrade Aβ. oup.com However, dysfunction in this system can lead to the accumulation of Aβ within lysosomes. biorxiv.org Some studies propose that lysosomes can also act as secretory organelles, releasing their contents, including Aβ, into the extracellular space through a process called lysosomal exocytosis. biorxiv.org This provides a potential pathway for the secretion of Aβ peptides generated within the endo-lysosomal compartments. The presence of active lysosomal enzymes in extracellular amyloid plaques supports the theory that they are derived from lysosomes. biorxiv.org

The specific enzymes responsible for the cleavage at position 3 of the Aβ sequence are still under investigation, but the existence of these alternative pathways highlights the complexity of APP metabolism. Different cell types may also contribute differently to the pool of N-terminally truncated Aβ. For instance, glial cells like microglia and astrocytes have been found to secrete Aβ(2/3-40) and Aβ(4/5-40), in contrast to neurons which are the primary source of Aβ(1-40) and Aβ(1-42). mdpi.com

The table below summarizes the research findings regarding the subcellular location of APP processing and the resulting Aβ peptides.

Subcellular LocationPrimary Proteolytic EventResulting Aβ Peptide(s)Supporting Evidence
Endosomes β-secretase cleavage at position 1 of Aβ domainAβ(1-40), Aβ(1-42)Cleavage N-terminal to position 1 of Aβ occurs predominantly in endosomes. researchgate.net The endosomal-lysosomal system is a known site of amyloidogenic APP processing. biorxiv.org
Plasma Membrane Alternative β-secretase cleavage at positions 3 and 5Aβ(3-40), Aβ(5-40)Increased generation of Aβ(3-40) and Aβ(5-40) is observed in cells with defective APP endocytosis, leading to APP accumulation at the plasma membrane. researchgate.net
Early Secretory Pathway (ER/Golgi) Non-amyloidogenic or limited amyloidogenic processingNo generation of Aβ(3-40) / Aβ(5-40)Retention of APP mutants in the early secretory pathway prevents the formation of these alternative Aβ peptides. researchgate.net
Lysosomes Degradation / Generation / SecretionAβ degradation products / Aβ peptidesLysosomes are involved in both the production and degradation of Aβ. researchgate.netnih.gov They can also release Aβ via lysosomal exocytosis. biorxiv.org

This differential processing within distinct subcellular compartments underscores the critical role of vesicle dynamics in determining the specific profile of Aβ peptides produced by a cell. The interplay between APP trafficking, its residence time in different organelles, and the localized activity of various proteases ultimately dictates the balance between the production of canonical and alternatively cleaved Aβ species like Beta Amyloid (3-40).

Post Translational Modifications and Their Impact on Beta Amyloid 3 40 Biology

Pyroglutamination at the N-terminus of Beta Amyloid (3-40) (pEAβ(3-40))

One of the most significant modifications of Aβ(3-40) is the formation of pyroglutamate (B8496135) (pE) at its N-terminus, resulting in pEAβ(3-40). This modification involves the cyclization of the N-terminal glutamate (B1630785) residue. aging-us.compnas.org pEAβ(3-40) is considered a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. frontiersin.org

The conversion of the N-terminal glutamate of Aβ(3-40) to pyroglutamate is not a spontaneous event but is catalyzed by the enzyme glutaminyl cyclase (QC). aging-us.comaginganddisease.orgmdpi.commdpi.com This enzyme facilitates the intramolecular dehydration of the glutamate residue, leading to the formation of a five-membered lactam ring. pnas.orgmdpi.comwhiterose.ac.uk Studies have shown that QC is upregulated in the cortices of Alzheimer's disease patients, and its expression correlates with the presence of pyroglutamated Aβ species. frontiersin.org The acidic environment of secretory compartments within the cell appears to favor the QC-catalyzed formation of pE-Aβ. mdpi.com

The pyroglutamination of Aβ(3-40) significantly enhances its propensity to aggregate. aging-us.compnas.orgfrontiersin.orgimrpress.comnih.gov This is attributed to several factors, including increased hydrophobicity due to the loss of the N-terminal charge and a decreased electrostatic repulsion between peptides. nih.gov

Studies comparing pEAβ(3-40) to its unmodified counterpart, as well as to the full-length Aβ(1-40), have demonstrated that pEAβ(3-40) exhibits accelerated aggregation kinetics. aging-us.comimrpress.comnih.gov It shows a greater tendency to form β-sheet-rich structures, which are the hallmark of amyloid fibrils. aging-us.comimrpress.com Thioflavin-T (ThT) assays, which measure the formation of amyloid fibrils, have shown that pEAβ(3-40) aggregates under conditions where Aβ(1-40) remains monomeric. aging-us.comimrpress.com Transmission electron microscopy has confirmed that these aggregates are large fibrils and high molecular weight aggregates. aging-us.comimrpress.com

Interactive Data Table: Aggregation Properties of pEAβ(3-40)

PropertyObservation for pEAβ(3-40)Comparison with Aβ(1-40)
Aggregation Propensity IncreasedHigher
Aggregation Kinetics Accelerated, with a distinct lag phase followed by a clear growth phase. aging-us.comimrpress.comSignificantly faster
Secondary Structure Increased tendency to form β-sheet structures. aging-us.comimrpress.comAβ(1-40) tends to form α-helices under similar conditions. aging-us.comimrpress.com
Fibril Formation Forms large fibrils and high molecular weight aggregates. aging-us.comimrpress.comFibril formation is significantly delayed or absent under the same conditions. aging-us.comimrpress.com

The pyroglutamate modification at the N-terminus of Aβ(3-40) renders the peptide more resistant to proteolytic degradation. aging-us.compnas.orgfrontiersin.orgnih.gov The cyclic structure of pyroglutamate makes the N-terminus inaccessible to many aminopeptidases, which are enzymes that cleave amino acids from the N-terminal end of a peptide. aging-us.com This increased resistance to clearance contributes to the accumulation and persistence of pEAβ(3-40) in the brain. aginganddisease.org Studies have shown that while full-length Aβ peptides can be partially degraded by cultured astrocytes, pEAβ species, including pEAβ(3-40), show significant resistance to cleavage. mdpi.com

Influence on Aggregation Propensity and Kinetics

Other Relevant Post-Translational Modifications and their Functional Consequences on Beta Amyloid (3-40)

Beyond pyroglutamination, other PTMs can also modulate the biological properties of Aβ(3-40). These modifications can occur at various amino acid residues within the peptide sequence.

Phosphorylation of Aβ peptides can occur at serine residues, and this modification has been shown to influence aggregation and toxicity. aging-us.com While much of the research has focused on full-length Aβ, phosphorylation at Serine 8 (Ser8), a residue present in Aβ(3-40), has been shown to reduce zinc-induced aggregation of Aβ. imrpress.com In some contexts, however, phosphorylation can promote the formation of toxic aggregates. aging-us.comnih.gov Phosphorylated Aβ has been detected in the brains of transgenic mouse models and human Alzheimer's disease patients. nih.gov The introduction of a negative charge through phosphorylation can alter the peptide's conformation and its interactions with other molecules and membranes. nih.gov

Isomerization of aspartate residues, particularly at position 7 (Asp7) which is present in Aβ(3-40), is another significant PTM. aging-us.com This non-enzymatic modification involves the conversion of L-aspartate to L-isoaspartate or D-aspartate, altering the peptide's backbone structure. aging-us.comnih.gov Isomerization has been shown to promote fibril formation and increase resistance to proteolytic degradation. aging-us.com The structural changes induced by isomerization can enhance the propensity of Aβ to form β-sheets and can also impact the binding of therapeutic antibodies that target the N-terminus. nih.gov

Oxidation of amino acid residues in Aβ, often induced by metal-catalyzed reactions, is a hallmark of the oxidative stress observed in Alzheimer's disease. nih.govmdpi.com This can lead to the formation of carbonyl groups on the peptide, altering its structure and function. whiterose.ac.uk Oxidative modifications can increase the aggregation propensity of Aβ and lead to the disruption of cellular membranes. nih.gov While specific studies on the oxidation of Aβ(3-40) are limited, the general effects of oxidation on Aβ peptides suggest that it would likely enhance its pathogenic properties.

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). Glycation of Aβ has been shown to promote the formation of stable, cross-linked oligomers and can exacerbate the neurotoxicity of the peptide. whiterose.ac.uk The glycated peptide often exhibits a more rigid structure with a higher β-sheet content, making it more prone to aggregation. Although direct studies on Aβ(3-40) are not abundant, the presence of lysine (B10760008) residues in its sequence makes it a potential target for glycation, which would likely increase its stability and toxicity.

Interactive Data Table: Functional Consequences of Other PTMs on Aβ

ModificationAffected Residue(s) in Aβ(3-40)Functional Consequences (General Aβ findings)
Phosphorylation Serine 8Can either reduce zinc-induced aggregation or promote the formation of toxic aggregates. imrpress.comnih.gov
Isomerization Aspartate 7Promotes fibril formation, increases resistance to proteolytic degradation, and alters peptide structure. aging-us.comnih.gov
Oxidation VariousIncreases aggregation propensity and can lead to membrane damage. whiterose.ac.uknih.gov
Glycation Lysine residuesPromotes formation of stable oligomers, increases β-sheet content, and enhances neurotoxicity. whiterose.ac.uk

Phosphorylation and Isomerization

Modulation of Beta Amyloid (3-40) Interactions with Cellular Components by PTMs

Post-translational modifications (PTMs) are non-templated, covalent alterations to a protein that occur after its synthesis. For amyloid-beta (Aβ) peptides, these modifications can profoundly influence their structure, aggregation propensity, and interactions with the cellular environment, playing a crucial role in the pathogenesis of Alzheimer's disease (AD). The N-terminally truncated Aβ(3-40) variant is subject to several key PTMs that modulate its biological activities, including its interactions with other Aβ peptides, cell membranes, receptors, and its susceptibility to enzymatic degradation.

Pyroglutamation

One of the most significant and widely studied modifications of Aβ(3-40) is the formation of pyroglutamate (pE) at the N-terminus, creating a variant known as pEAβ(3-40). This process involves the truncation of Aβ to expose the glutamate (E) residue at position 3, which is then cyclized by the enzyme glutaminyl cyclase (QC). researchgate.netnih.govplos.org This modification has been shown to be a critical factor in AD pathology, as pEAβ peptides are a major component found in the core of senile plaques. plos.orgacs.org

The conversion to pEAβ(3-40) dramatically alters its interaction with cellular components:

Enhanced Aggregation: The cyclization of the N-terminus results in a loss of charge and increased hydrophobicity, which significantly accelerates aggregation kinetics compared to the non-modified Aβ(1-40). plos.orgrsc.org Studies using thioflavin T (ThT) fluorescence assays show that pEAβ(3-40) aggregates much more rapidly than Aβ(1-40) under identical conditions. plos.orgresearchgate.net High-resolution NMR spectroscopy reveals that the pyroglutamate formation affects the N-terminal region's conformation, leading to decreased monomer stability and a higher propensity to form β-sheets and aggregate. researchgate.netplos.org

Interaction with Other Proteins and Membranes: The altered aggregation state influences interactions with other proteins. For example, soluble cellular prion protein (PrPC) has been shown to bind to oligomeric forms of pyroglutamated Aβ, which can delay the formation of mature fibrils. researchgate.net The increased hydrophobicity of pEAβ(3-40) likely enhances its interaction with lipid membranes, potentially contributing to membrane disruption, a known mechanism of Aβ toxicity.

Resistance to Degradation: The formation of the N-terminal lactam ring in pEAβ(3-40) renders it highly resistant to degradation by aminopeptidases, enzymes that would normally clear Aβ peptides. rsc.org This increased stability contributes to its accumulation and persistence in the brain. Furthermore, the related pEAβ(3-42) has been shown to inhibit the insulin-degrading enzyme (IDE), suggesting that pEAβ variants can impair the function of key Aβ-clearing enzymes. acs.org

PTM TypeEffect on Aβ(3-40) AggregationImpact on Cellular Interactions
Pyroglutamation (pE) Dramatically accelerates aggregation kinetics; promotes β-sheet formation. plos.orgresearchgate.netIncreases resistance to aminopeptidase (B13392206) degradation; may inhibit clearing enzymes like IDE. rsc.orgacs.org

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is another critical PTM that modulates Aβ biology. While most research has focused on full-length Aβ, the findings are relevant for Aβ(3-40) as it contains key phosphorylation sites, such as Serine-8 (Ser8).

Altered Aggregation and Stability: Phosphorylation at Ser8 has been shown to promote the formation of toxic Aβ oligomers and increase the stability of aggregates against proteolytic degradation. nih.govresearchgate.net Phosphorylated Aβ can also act as a seed, accelerating the aggregation of non-phosphorylated Aβ peptides. nih.gov

Interaction with Cellular Receptors: PTMs can create distinct molecular epitopes, altering how Aβ interacts with cellular receptors. frontiersin.org General studies on Aβ phosphorylation have revealed that it enhances the interaction with the microglial receptor TREM2 (Triggering Receptor Expressed on Myeloid cells 2). uni.lu This increased affinity facilitates the uptake and phagocytosis of Aβ by microglia, suggesting a role for this PTM in modulating the neuroinflammatory response. uni.lu It is plausible that phosphorylation of Aβ(3-40) would similarly modulate its recognition by microglial cells.

Other Key Modifications

Several other PTMs, though less studied specifically on the Aβ(3-40) backbone, are known to occur at residues present within this sequence and significantly impact Aβ's behavior.

Isomerization: The spontaneous conversion of L-aspartate residues to L-isoaspartate, D-isoaspartate, or D-aspartate can occur at positions such as Asp7. Isomerization at Asp7 promotes fibril formation and confers resistance to enzymatic degradation. aging-us.com This structural alteration can profoundly impact oligomer assembly and the binding affinity of therapeutic antibodies that target the N-terminus of Aβ. nih.gov

Oxidation: The methionine residue at position 35 (Met35) is highly susceptible to oxidation. Oxidation of Met35 in Aβ(1-40) has been shown to reduce its aggregation propensity by increasing the polarity of the hydrophobic C-terminus. case.eduacs.org This modification leads to the formation of smaller, more heterogeneous aggregates rather than mature fibrils, which could alter the peptide's toxicity profile. nih.gov

Nitration: Nitration of the tyrosine residue at position 10 (Tyr10) has been found to significantly decrease the aggregation and cytotoxicity of Aβ(1-40). acs.org This modification suggests a potential protective mechanism against Aβ-induced toxicity.

The following table summarizes the effects of these PTMs, with the understanding that some findings are inferred from studies on Aβ(1-40) but involve residues present in the Aβ(3-40) sequence.

PTM TypeResidue(s) in Aβ(3-40)Effect on AggregationPotential Impact on Cellular Interactions
Phosphorylation Ser8, Ser26Promotes formation of stable, toxic oligomers. nih.govEnhances interaction with microglial receptor TREM2, potentially increasing phagocytosis. uni.lu
Isomerization Asp7Promotes fibril formation. aging-us.comIncreases resistance to proteolytic degradation; alters antibody binding. aging-us.comnih.gov
Oxidation Met35Reduces aggregation propensity; leads to smaller, heterogeneous aggregates. acs.orgnih.govMay alter interaction with membranes due to increased C-terminal polarity. case.edu
Nitration Tyr10Significantly decreases aggregation. acs.orgReduces cytotoxicity. acs.org

Structural Conformations and Aggregation Dynamics of Beta Amyloid 3 40

Monomeric States and Intrinsically Disordered Nature

In its monomeric form, Beta-amyloid (Aβ) is classified as an intrinsically disordered protein (IDP). mdpi.comnih.gov This means it does not possess a single, well-defined three-dimensional structure. Instead, it exists as a dynamic ensemble of different conformations. nih.gov This inherent lack of a stable structure is a crucial aspect of its biology and pathology. mdpi.com

Molecular dynamics simulations and experimental studies have provided insights into the conformational preferences of Aβ monomers. For Aβ(1-40), simulations reveal that the monomer is predominantly disordered but can transiently form a short α-helix within the central hydrophobic core. pnas.org Another less stable, but significant, conformation is a β-hairpin structure. pnas.org The transition between these states is rapid, highlighting the peptide's conformational flexibility. nih.gov This disordered nature and the ability to sample various conformations are thought to be prerequisites for the subsequent aggregation cascade. nih.gov

Oligomerization Pathways and Intermediate Species Formation

The aggregation of Aβ from monomers into fibrils is not a direct process but proceeds through the formation of various intermediate species known as oligomers. nih.gov These oligomers are considered to be the most neurotoxic species in Alzheimer's disease. nih.govfrontiersin.org The formation of these small, soluble aggregates can occur through specific interactions between a defined number of monomers (n-mers) or through less specific, micelle-like associations. beilstein-journals.org

Several pathways for oligomer formation have been proposed. One pathway involves the dimerization of monomers, which then leads to the formation of fibrillar oligomers that eventually polymerize into mature fibrils. mdpi.com An alternative route involves the formation of prefibrillar oligomers from the dimer, which then assemble into protofibrils. mdpi.com These protofibrils can then undergo a conformational change to form fibrils. mdpi.com The specific pathway taken can be influenced by factors such as peptide concentration, with lower concentrations favoring the formation of prefibrillar oligomers. mdpi.com

Structural Transitions from Monomers to Oligomers (e.g., α-helix to β-sheet)

A critical event in the oligomerization of Aβ is the conformational transition from a predominantly α-helical or random coil structure in the monomeric state to a β-sheet-rich structure in the oligomers and subsequent fibrils. pnas.orgfrontiersin.org This transition is a hallmark of amyloid formation. frontiersin.org

Molecular dynamics simulations have captured this process, showing that Aβ(1-40) can transition from an α-helix to a random coil through an intermediate state containing β-sheet structures. pnas.org The hydrophobic C-terminal region of the Aβ peptide is thought to be critical in initiating this transformation. nih.gov This conformational change is often described as a slow process, which may explain the kinetic irreversibility of forming the highly stable β-sheet structures found in amyloid plaques. pnas.org This transition is not unique to Aβ and has been observed in other amyloidogenic peptides, suggesting a common mechanism in amyloid formation. nih.gov

Fibrillogenesis and Higher-Order Aggregate Formation

Following the formation of oligomeric intermediates, the process of fibrillogenesis involves the assembly of these species into larger, insoluble, and highly ordered structures known as amyloid fibrils. mdpi.comnih.gov These fibrils are characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. frontiersin.org

The transition from oligomers to fibrils is a complex process that can involve the elongation of existing oligomers or the conversion of protofibrils. mdpi.com Cryo-electron microscopy has revealed that Aβ(1-42) fibrils are composed of two intertwined protofilaments. mdpi.com While fibrils were initially thought to be the primary toxic species, current evidence suggests they are relatively inert, although they can contribute to toxicity by catalyzing the formation of new oligomers. nih.gov

Nucleation and Elongation Kinetics

The formation of amyloid fibrils follows a characteristic sigmoidal curve, which can be divided into three phases: a lag phase, a growth (elongation) phase, and a plateau phase. acs.org This process is often described by a nucleation-dependent polymerization model. aip.org

Nucleation (Lag Phase): This initial phase is thermodynamically unfavorable and represents the rate-limiting step. researchgate.net During this time, monomers undergo conformational changes and associate to form oligomeric nuclei. researchgate.net The formation of these nuclei is a critical prerequisite for fibril growth. pnas.org

Elongation (Growth Phase): Once stable nuclei are formed, they rapidly grow by the addition of monomers to their ends. researchgate.netnih.gov This phase is much more favorable and proceeds quickly. researchgate.net The rate of elongation can be influenced by the concentration of monomers. nih.gov

The kinetics of fibrillogenesis can be influenced by the addition of pre-formed seeds (nuclei), which can eliminate the lag phase and lead to faster aggregate formation. researchgate.net

Factors Influencing Aggregation Rates and Pathways

The aggregation of Aβ is a highly sensitive process influenced by a multitude of intrinsic and extrinsic factors. mdpi.comfrontiersin.org These factors can affect the rate of aggregation, the specific pathway taken, and the morphology of the resulting aggregates. peerj.com

Environmental Factors (e.g., pH, ionic strength, temperature)

Environmental conditions play a crucial role in modulating Aβ aggregation. mdpi.com

pH: The pH of the solution significantly impacts the charge of the Aβ peptide and can either accelerate or slow down aggregation. mdpi.commdpi.com Acidic conditions, which are closer to the isoelectric point of Aβ, reduce electrostatic repulsion between peptides, favoring intermolecular contacts and promoting aggregation. mdpi.com Lower pH has been shown to favor the formation of fibrillar aggregates. oup.com

Ionic Strength: Increasing the ionic strength of the solution can screen electrostatic repulsive interactions between Aβ peptides by stabilizing charged side chains. bmbreports.org This dissipation of repulsion can lead to an increased nucleation rate. bmbreports.org In general, amyloid fibril formation proceeds more slowly under low ionic strength conditions. peerj.com

Temperature: Temperature is another critical factor, with higher temperatures generally accelerating the rate of fibril formation. mdpi.comoup.com

These environmental factors can collectively influence the conformational landscape of Aβ, the kinetics of aggregation, and the structural characteristics of the final amyloid fibrils. peerj.comoup.com

Interactive Data Table: Factors Influencing Beta Amyloid (3-40) Aggregation

FactorEffect on AggregationResearch Findings
pH Lower pH (more acidic) generally accelerates aggregation.Under acidic conditions near the isoelectric point, reduced charge repulsion favors intermolecular contact and promotes aggregation. mdpi.com Lower pH favors the formation of fibrillar aggregates. oup.com
Ionic Strength Higher ionic strength generally accelerates aggregation.Increased ionic strength screens electrostatic repulsion between peptides, increasing the nucleation rate. bmbreports.org Slower fibril formation is observed at low ionic strength. peerj.com
Temperature Higher temperature generally accelerates aggregation.Increased temperature accelerates the rate of fibril formation and can also favor amorphous aggregation. oup.com

Conformational Polymorphism of Beta Amyloid (3-40) Aggregates

Amyloid-beta peptides are known to aggregate into a variety of structures, including soluble oligomers, protofibrils, and mature fibrils. nih.gov This ability to form multiple, distinct, self-propagating structures from an identical amino acid sequence is known as conformational polymorphism. nih.gov These different polymorphs can exhibit variations in their morphology, stability, and biological activity. Aβ(3-40) and its modified variants are no exception and demonstrate significant structural diversity.

Recent detailed structural studies using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided high-resolution insights into the specific conformation of pyroglutamated Aβ(3-40) (pE3-Aβ(3-40)) fibrils. acs.orgnih.gov For a long time, a "hairpin" model was the conventional representation for Aβ40 fibrils. However, investigations into pE3-Aβ(3-40) have confirmed that its constituent monomers adopt an extended structure within the mature fibril. acs.orgnih.gov

The aggregation kinetics of pE3-Aβ(3-40) also point to its polymorphic nature. Under certain conditions, it exhibits a biphasic fibrillation pattern, suggesting the presence of metastable oligomeric intermediates before the formation of the final, stable fibrillar state. acs.org

Table 2: Comparison of Structural Models for Aβ(3-40) Fibrils
Structural ModelKey FeatureDefining Experimental EvidenceReference
Extended StructureMonomers are relatively stretched out within the β-sheet.Intermolecular contact between Gly25 and Ile31 observed by solid-state NMR. acs.orgnih.gov
Hairpin ModelMonomers adopt a bent, hairpin-like conformation.Does not account for the observed Gly25-Ile31 contact. Considered less likely for pE3-Aβ(3-40) under tested conditions. acs.orgnih.gov

Molecular and Cellular Mechanisms of Beta Amyloid 3 40 Pathogenicity

Direct Neurotoxicity of Beta Amyloid (3-40) Oligomers and Fibrils

The aggregation of Aβ peptides from soluble monomers into neurotoxic oligomers and fibrils is a key event in Alzheimer's disease. nih.gov Soluble oligomeric forms of Aβ are considered particularly harmful, exhibiting greater toxicity to neurons than the larger fibrillar deposits. nih.govstressmarq.com These oligomers are implicated as the primary toxic species responsible for synaptic damage and neurodegeneration. stressmarq.com Both oligomers and fibrils of Aβ peptides contribute to neurotoxicity, with some studies suggesting they may stimulate unique signaling responses in microglia, leading to distinct secretory changes and effects on neuron survival. nih.gov The neurotoxic mechanisms of Aβ are multifaceted and include synaptic dysfunction, induction of oxidative stress, and alterations in membrane permeability. mdpi.com

Synaptic dysfunction is a primary manifestation of Aβ neurotoxicity and a strong correlate of cognitive decline in Alzheimer's disease. stressmarq.comnih.gov Pathological concentrations of Aβ have been demonstrated to inhibit long-term potentiation (LTP) and facilitate long-term depression (LTD), key cellular mechanisms underlying learning and memory. nih.govfrontiersin.org

Aβ oligomers can disrupt synaptic plasticity by interacting with and altering the function of critical synaptic proteins and receptors. nih.gov For instance, Aβ oligomers can lead to the removal of synaptic AMPA receptors and disrupt the function of NMDA receptors, leading to calcium dyshomeostasis and impaired synaptic plasticity. nih.gov This disruption of glutamatergic neurotransmission is a key factor in the synaptic damage observed in the early stages of Alzheimer's disease. nih.gov The accumulation of soluble oligomeric Aβ is considered an early event that drives synaptic dysfunction and mild cognitive impairment years before a definitive Alzheimer's diagnosis. frontiersin.org While the focus has often been on Aβ(1-42), the general mechanisms of Aβ-induced synaptic toxicity are relevant to other amyloidogenic fragments like Aβ(3-40).

FindingImplication for Synaptic Function
Inhibition of Long-Term Potentiation (LTP) by pathological levels of Aβ. frontiersin.orgImpaired ability of synapses to strengthen, a cellular basis for learning and memory deficits.
Enhancement of Long-Term Depression (LTD) by Aβ. frontiersin.orgIncreased weakening of synaptic connections, contributing to cognitive decline.
Aβ-induced removal of synaptic AMPA receptors. nih.govReduced synaptic transmission and plasticity.
Disruption of NMDA receptor function and calcium homeostasis by Aβ oligomers. nih.govExcitotoxicity and impaired signaling cascades crucial for synaptic plasticity.
Synaptic dysfunction and cognitive decline occur prior to Aβ plaque accumulation. frontiersin.orgSoluble oligomeric Aβ species are early drivers of the disease process.

Aβ peptides, including their oligomeric forms, can directly interact with and disrupt neuronal membranes. frontiersin.org This interaction can lead to increased membrane permeability and a loss of ion homeostasis, which are critical early events in Aβ-induced neurotoxicity. frontiersin.orgnih.gov One prominent hypothesis suggests that Aβ aggregates form pore-like structures in the neuronal membrane, leading to unregulated ion flux. nih.govplos.org

This membrane perforation allows for an abnormal influx of ions, including calcium (Ca2+), which disrupts the delicate balance of intracellular ion concentrations. nih.govplos.org The resulting Ca2+ dysregulation is a central mechanism of Aβ cytotoxicity, triggering a cascade of detrimental downstream effects. nih.gov These effects include the activation of apoptotic pathways, impairment of mitochondrial function, and the generation of reactive oxygen species. nih.gov The ability of Aβ to compromise membrane integrity and disrupt ion homeostasis represents a fundamental mechanism of its direct neurotoxic action. nih.govnih.gov

MechanismConsequence
Aβ oligomer interaction with the cell membrane. frontiersin.orgIncreased membrane permeability and altered biophysical properties.
Formation of Aβ-induced membrane pores. nih.govplos.orgUncontrolled influx of ions, including Ca2+.
Disruption of Ca2+ homeostasis. nih.govActivation of excitotoxic cascades, mitochondrial stress, and apoptosis.
Compromised membrane integrity. nih.govnih.govGeneral cellular dysfunction and contribution to neuronal death.

Aβ peptides are closely linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. nih.govnih.gov Aggregated forms of Aβ can act as pro-oxidants, particularly when complexed with redox-active metal ions like copper and iron, which are often found in amyloid plaques. nih.govocl-journal.org This interaction can catalyze the production of highly reactive hydroxyl radicals, leading to widespread oxidative damage to lipids, proteins, and nucleic acids. nih.govimrpress.com

The insertion of Aβ into cellular membranes can directly trigger lipid peroxidation, compromising membrane function. imrpress.com Furthermore, Aβ-induced oxidative stress creates a vicious cycle, as oxidative stress itself can increase the production and aggregation of Aβ. ocl-journal.orgmdpi.com This feedback loop, where Aβ induces ROS production and ROS, in turn, promotes Aβ generation, is thought to be a significant contributor to the progression of Alzheimer's disease. nih.govmdpi.com

Aβ-Related ProcessConsequence
Aβ aggregation with metal ions (e.g., copper, iron). nih.govCatalyzes the production of reactive oxygen species (ROS).
Aβ interaction with cell membranes. imrpress.comInduces lipid peroxidation and damages membrane integrity.
Oxidative damage to cellular components. nih.govimrpress.comImpairs the function of proteins, lipids, and DNA.
Feedback loop between Aβ and oxidative stress. mdpi.comOxidative stress enhances Aβ production, creating a self-amplifying cycle of neurotoxicity.

Alterations in Membrane Permeability and Ion Homeostasis (e.g., Ca2+ dysregulation)

Interaction with Cellular Organelles and Subcellular Structures

Intracellular Aβ has been shown to interact with and disrupt the function of several key cellular organelles, contributing significantly to neuronal pathology. mdpi.com The accumulation of Aβ within neurons can lead to perturbations of mitochondria and the endoplasmic reticulum, initiating stress pathways that can ultimately lead to cell death. mdpi.comnih.gov

Mitochondria are critical for neuronal function, and their impairment is an early and prominent feature of Alzheimer's disease. mdpi.comnih.gov Aβ peptides can accumulate within mitochondria, where they exert a range of toxic effects. nih.govnih.gov This intramitochondrial Aβ can directly interfere with the electron transport chain, leading to reduced ATP production and increased ROS generation. nih.govfrontiersin.orgnih.gov

Specifically, Aβ has been shown to inhibit the activity of key mitochondrial enzymes, such as those in complexes I and IV of the respiratory chain. nih.govjneurosci.org This impairment of oxidative phosphorylation not only leads to an energy deficit but also exacerbates oxidative stress, creating a damaging feedback loop. mdpi.comnih.gov Furthermore, Aβ's interaction with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), can also contribute to mitochondrial dysfunction and cell death. nih.govnih.gov

Aβ Interaction with MitochondriaConsequence
Aβ accumulation within mitochondria. nih.govnih.govDirect interference with mitochondrial functions.
Inhibition of electron transport chain complexes. nih.govjneurosci.orgDecreased ATP synthesis and increased production of reactive oxygen species (ROS).
Interaction with mitochondrial proteins (e.g., ABAD). nih.govnih.govExacerbation of mitochondrial stress and promotion of apoptosis.
Impairment of mitochondrial dynamics. frontiersin.orgDisruption of the balance between mitochondrial fission and fusion, leading to fragmented mitochondria.

The endoplasmic reticulum (ER) is a central organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins, such as aggregated Aβ, in the ER can trigger a state known as ER stress. plos.orgmdpi.com In response to ER stress, the cell activates the unfolded protein response (UPR), a set of signaling pathways designed to restore proteostasis. plos.orgmdpi.com

However, if ER stress is prolonged or severe, the UPR can switch from a protective to a pro-apoptotic response. plos.org Aβ has been shown to induce ER stress by disrupting calcium homeostasis and causing an accumulation of unfolded or misfolded proteins. core.ac.ukbiorxiv.org This activation of the UPR has been observed in cellular models of Alzheimer's disease and in the brains of patients. plos.orgmdpi.com The sustained activation of ER stress signaling pathways, including the PERK, IRE1, and ATF6 branches, can ultimately lead to caspase activation and apoptotic cell death, contributing to the neurodegeneration seen in Alzheimer's disease. core.ac.ukbiorxiv.org

EventCellular Response
Accumulation of misfolded Aβ in the ER. mdpi.comInduction of ER stress.
Activation of the Unfolded Protein Response (UPR). plos.orgmdpi.comInitial attempt to restore protein folding homeostasis by increasing chaperone expression.
Prolonged or severe ER stress. plos.orgUPR switches to a pro-apoptotic signaling cascade.
Aβ-induced disruption of ER Ca2+ homeostasis. core.ac.ukExacerbation of ER stress and contribution to downstream neurotoxic events.

Lysosomal System Perturbations

The autophagy-lysosomal pathway is a critical cellular process for the degradation of long-lived proteins, protein aggregates, and damaged organelles, playing a vital role in maintaining cellular homeostasis. nih.gov In the context of Alzheimer's disease (AD), this system is central to the clearance of amyloid-beta (Aβ) peptides. frontiersin.org However, the accumulation of Aβ can impair the functionality of the autophagy-lysosomal system, creating a detrimental cycle that exacerbates neurodegeneration. nih.govfrontiersin.org

Aβ peptides, including various N-terminally truncated forms, are generated from the amyloid precursor protein (APP) and are typically cleared through pathways including the autophagy-lysosomal system. frontiersin.org Under normal conditions, Aβ is internalized into autophagic vacuoles, which then fuse with lysosomes to form autolysosomes, where the peptide is degraded by lysosomal proteases like cathepsin D. nih.gov However, in AD, this process is compromised. frontiersin.org The accumulation of Aβ can lead to lysosomal membrane damage and the leakage of acid hydrolases. biomedrb.comnih.gov

Research indicates that the accumulation of Aβ within lysosomes can disrupt their function. bmj.com Studies have shown that while lysosomal proteins may be upregulated in the initial stages of Aβ exposure as a protective response, prolonged exposure leads to their downregulation and the subsequent accumulation of Aβ within these organelles. bmj.com This impairment is not uniform across all Aβ species. For instance, studies on phosphorylated Aβ have shown that different variants are sorted and processed differently within the endo-lysosomal and autophagy pathways, leading to varied levels of vesicular transport impairment and neurotoxicity. tandfonline.com Specifically, Aβ phosphorylated at serine 8 tends to accumulate in autophagosomes, while Aβ phosphorylated at serine 26 is more efficiently transported to lysosomes. tandfonline.com

The consequence of this lysosomal dysfunction is a reduced capacity to clear Aβ, leading to its increased accumulation and the formation of a vicious cycle that promotes the progression of AD pathology. nih.gov This impairment can also affect the degradation of other proteins, such as APP and its metabolites, further contributing to the cellular pathology of the disease. nih.gov Extracellular Aβ deposits can also locally impair the retrograde axonal transport of lysosome precursors, leading to their accumulation and a blockage in their maturation, which has implications for both Aβ production and clearance. pnas.org

Modulation of Cellular Signaling Pathways

Beta-amyloid (Aβ) peptides, including the (3-40) variant, can significantly modulate various cellular signaling pathways, contributing to neuronal dysfunction and death. nih.gov Aβ can exert its effects by directly interacting with cell surface receptors or by interfering with the binding of other ligands to their receptors. nih.gov This interaction triggers a cascade of downstream signaling events that impact crucial cellular processes such as gene expression, cell metabolism, and cell cycle regulation. nih.gov

Several receptors have been identified to bind Aβ, including the receptor of advanced glycation endproducts (RAGE), the p75 neurotrophin receptor (p75NTR), and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The binding of soluble Aβ oligomers to these receptors can activate multiple cellular signal transduction pathways. nih.gov For example, studies have shown that Aβ dimers can block the reuptake of glutamate (B1630785) in the synaptic cleft, leading to excessive stimulation of glutamate receptors and subsequent excitotoxicity. nih.gov This overstimulation activates downstream signaling cascades, such as those involving CamKII and MAPK/ERK, which can be neurotoxic. nih.gov

Furthermore, Aβ can disrupt signaling pathways essential for neuronal survival and function. For instance, it has been shown to suppress the activity of receptor tyrosine kinases (RTKs) and inhibit phosphoinositide-dependent kinase-1 (PDK1). ucl.ac.uk This inhibition leads to increased activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein. ucl.ac.uk The PI3K/Akt signaling pathway, which is crucial for promoting neuronal survival and glucose metabolism, is also a target of Aβ. ucl.ac.ukmolbiolcell.org Intracellular Aβ has been shown to inhibit the PDK-dependent activation of Akt, thereby disrupting this protective pathway. molbiolcell.org

The modulation of these signaling pathways by Aβ contributes to a range of pathological outcomes, including synaptic dysfunction, neuronal apoptosis, and the formation of neurofibrillary tangles. nih.govphysiology.org

Aβ peptides exert a significant influence on the balance of kinase and phosphatase activities within neurons, a critical factor in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. frontiersin.orgmdpi.com The accumulation of Aβ can alter the activity of various kinases and phosphatases, leading to the dysregulation of phosphorylation-dependent signaling pathways. frontiersin.org

One of the most critical consequences of this altered enzymatic activity is the hyperphosphorylation of tau. mdpi.com Kinases such as glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are implicated in this process and can be activated by Aβ. ijbs.comnih.gov The increased activity of these kinases, coupled with potentially reduced activity of protein phosphatases, leads to the abnormal phosphorylation of tau. mdpi.com This hyperphosphorylated tau detaches from microtubules, disrupting the cytoskeleton, and aggregates to form neurofibrillary tangles (NFTs). ijbs.com

Research has shown that Aβ oligomers can locally increase the activity of certain kinases in dendritic domains. jneurosci.org For example, the kinases MARK/par-1, BRSK/SADK, and p70S6K, which can phosphorylate tau at specific motifs, are found to be locally enhanced in dendrites experiencing tau missorting due to Aβ. jneurosci.org This localized increase in kinase activity can promote the dissociation of tau from microtubules. jneurosci.org

Conversely, Aβ has been shown to decrease the phosphorylation of Akt and GSK-3β in some experimental models, which can reduce cell viability. ucl.ac.uk The PI3K/Akt pathway, which normally maintains GSK-3β in an inactive, phosphorylated state, can be suppressed by Aβ. ucl.ac.uk This suppression leads to the dephosphorylation and activation of GSK-3β, thereby promoting tau phosphorylation. ucl.ac.uk The interplay between different Aβ species and their effects on various kinases and phosphatases is complex and can lead to a cascade of events culminating in neuronal dysfunction and death.

Table 1: Impact of Beta-Amyloid on Kinase and Phosphatase Activities

Kinase/PhosphataseEffect of AβDownstream ConsequenceReference(s)
Glycogen Synthase Kinase 3 beta (GSK-3β)Increased activityTau hyperphosphorylation ucl.ac.ukijbs.com
Cyclin-dependent kinase 5 (CDK5)Increased activityTau hyperphosphorylation mdpi.comijbs.com
MARK/par-1Locally increased activity in dendritesTau dissociation from microtubules jneurosci.org
BRSK/SADKLocally increased activity in dendritesTau dissociation from microtubules jneurosci.org
p70S6KLocally increased activity in dendritesTau dissociation from microtubules jneurosci.org
AktDecreased phosphorylation and activityReduced cell viability, increased GSK-3β activity ucl.ac.ukmolbiolcell.org
Protein PhosphatasesReduced activity (implicated)Increased tau phosphorylation mdpi.com

Beta-amyloid (Aβ) peptides, including oligomeric forms, have a profound impact on the dynamics of the neuronal cytoskeleton, which is primarily composed of microtubules and actin filaments. nih.gov These cytoskeletal elements are crucial for maintaining cell structure, intracellular transport, and synaptic plasticity. nih.govfrontiersin.org Disruption of cytoskeletal dynamics by Aβ is a key factor contributing to neuritic dystrophy and synaptic loss observed in Alzheimer's disease. nih.gov

Aβ can induce the hyperphosphorylation of tau, a microtubule-associated protein. frontiersin.org Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and disassembly. frontiersin.orgnih.gov This disruption of the microtubule network impairs axonal transport, affecting the distribution of essential components like mitochondria. jneurosci.org Taxol, a microtubule-stabilizing agent, has been shown to prevent Aβ-induced microtubule depletion and subsequent neuronal damage, highlighting the critical role of microtubule destabilization in Aβ toxicity. jneurosci.org

The actin cytoskeleton is also a target of Aβ. nih.gov Aβ oligomers can alter actin dynamics, leading to changes in cell stiffness and morphology. nih.govmdpi.com Studies have shown that Aβ can activate signaling pathways that regulate actin-modifying proteins such as cofilin. nih.gov For instance, Aβ can activate LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization. nih.gov This can lead to an aberrant stabilization of actin filaments and a loss of synaptic plasticity. The effects of Aβ on the actin cytoskeleton can be time-dependent, with short-term exposure potentially stimulating depolymerization and longer incubation leading to polymerization. nih.gov

These Aβ-induced alterations in both microtubule and actin dynamics contribute significantly to the synaptic dysfunction and neuronal degeneration characteristic of Alzheimer's disease.

Table 2: Effects of Beta-Amyloid on Cytoskeletal Components

Cytoskeletal ComponentEffect of AβKey Mediating ProteinsConsequenceReference(s)
MicrotubulesDestabilization and disassemblyTau hyperphosphorylationImpaired axonal transport, neuritic dystrophy jneurosci.orgfrontiersin.orgnih.gov
Actin FilamentsAltered dynamics (polymerization/depolymerization)Cofilin, LIMK1Changes in cell stiffness, loss of synaptic plasticity nih.govnih.gov

Impact on Kinase/Phosphatase Activities

Neuroinflammatory Responses Induced by Beta Amyloid (3-40)

Neuroinflammation is a key pathological feature of Alzheimer's disease (AD), and beta-amyloid (Aβ) peptides are potent triggers of this inflammatory cascade. frontiersin.orgmdpi.com The accumulation of Aβ, including various truncated forms, in the brain initiates a chronic inflammatory response mediated primarily by microglia and astrocytes. frontiersin.orgfrontiersin.org This neuroinflammation contributes to neuronal damage and the progression of the disease. mdpi.com

Aβ aggregates can activate glial cells, leading to the production and release of a variety of pro-inflammatory molecules. annualreviews.org These include cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as complement components. annualreviews.orgijbs.com This inflammatory milieu can be directly toxic to neurons and can also amplify the inflammatory response, creating a self-perpetuating cycle of neurodegeneration. annualreviews.org

The interaction of Aβ with pattern recognition receptors (PRRs) on the surface of microglia is a crucial step in initiating the inflammatory response. ijbs.com Receptors like Toll-like receptor 2 (TLR2), TLR4, and Dectin-1 have been shown to bind Aβ, triggering downstream signaling pathways that lead to the activation of transcription factors like NF-κB. ijbs.comnih.govaai.org This, in turn, drives the expression of pro-inflammatory genes. nih.gov

While the inflammatory response is initially a protective mechanism aimed at clearing Aβ deposits, its chronic activation in the context of AD becomes detrimental. mdpi.com The sustained production of inflammatory mediators contributes to synaptic dysfunction, neuronal loss, and the exacerbation of both amyloid and tau pathologies. mdpi.comannualreviews.org

Microglia and astrocytes, the resident immune cells of the central nervous system, are key players in the neuroinflammatory response to beta-amyloid (Aβ). frontiersin.org In the Alzheimer's disease (AD) brain, both cell types are found clustered around Aβ plaques, in an activated state. researchgate.netcsic.es

Microglia, acting as the brain's primary phagocytes, recognize and respond to Aβ deposits. ijbs.com This recognition, mediated by receptors such as TLR2 and Dectin-1, triggers microglial activation. ijbs.comaai.org Activated microglia can adopt different phenotypes. The pro-inflammatory (M1) phenotype is characterized by the release of neurotoxic substances like pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reactive oxygen species. mdpi.comnih.gov This M1 response, while intended to clear pathogens, can cause significant collateral damage to neurons in the chronic setting of AD. mdpi.com Conversely, microglia can also adopt an anti-inflammatory (M2) phenotype, which is associated with phagocytosis of Aβ and the release of neurotrophic factors. nih.gov However, with aging and disease progression, the ability of microglia to effectively clear Aβ appears to diminish. frontiersin.org

Astrocytes also become reactive in response to Aβ and the inflammatory signals released by microglia. researchgate.net Reactive astrocytes are characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). researchgate.net Like microglia, astrocytes can have dual roles. They are capable of degrading and phagocytosing Aβ. researchgate.net However, they can also contribute to neuroinflammation by releasing pro-inflammatory factors. researchgate.net Furthermore, activated microglia can induce a neurotoxic reactive state in astrocytes (A1 astrocytes) through the release of factors like IL-1α, TNF-α, and C1q. annualreviews.org This crosstalk between microglia and astrocytes can amplify the inflammatory cascade and exacerbate neuronal damage. nih.govaginganddisease.org

Mechanisms of Beta Amyloid 3 40 Clearance and Degradation

Enzymatic Degradation Pathways

The enzymatic degradation of Aβ peptides is a critical pathway for their removal from the brain. nih.gov Several proteases, known as amyloid-beta degrading enzymes (AβDEs), have been identified to cleave Aβ into smaller, less toxic fragments. nih.goven-journal.org

Role of Amyloid-beta Degrading Enzymes (e.g., Neprilysin, Insulin (B600854) Degrading Enzyme)

Neprilysin (NEP) is a key zinc metalloendopeptidase involved in the degradation of various peptides, including Aβ. acs.org NEP is primarily located on the cell surface of neurons and is considered one of the most important enzymes for controlling cerebral Aβ levels. nih.gov It cleaves Aβ at multiple sites. plos.org Studies have shown that increasing NEP expression and activity can significantly reduce the burden of Aβ. nih.govoup.com While much of the research has focused on Aβ(1-40) and Aβ(1-42), NEP is also capable of degrading other Aβ fragments. Some studies suggest that neprilysin is involved in the generation of N-truncated Aβ peptides like Aβ(4-x), indicating its role in processing various Aβ species. frontiersin.org

Insulin-degrading enzyme (IDE) is another major protease involved in Aβ clearance. portlandpress.comnih.gov IDE is a thiol zinc-metalloendopeptidase found in the cytosol, peroxisomes, endosomes, and on the cell surface. pnas.org It is known to degrade several small proteins, including insulin and Aβ. pnas.orgnih.gov IDE is capable of degrading monomeric forms of Aβ. nih.gov Research has demonstrated that IDE degrades Aβ(1-40) and that inhibition of IDE can lead to increased Aβ deposition. portlandpress.combiorxiv.org

Table 1: Key Amyloid-beta Degrading Enzymes and their General Role

Enzyme General Function in Aβ Degradation
Neprilysin (NEP) A major cell-surface metalloprotease that degrades various Aβ species. acs.orgnih.gov
Insulin-Degrading Enzyme (IDE) A metalloprotease that degrades monomeric Aβ. portlandpress.comnih.gov
Endothelin-Converting Enzyme (ECE) Degrades Aβ peptides, primarily at intracellular sites. mdpi.com
Angiotensin-Converting Enzyme (ACE) Accelerates the degradation of Aβ(1-40) and Aβ(1-42). mdpi.com
Matrix Metalloproteinases (MMPs) A family of enzymes, including MMP-2 and MMP-9, that can degrade both monomeric and fibrillar Aβ. frontiersin.orgnih.gov

Non-Enzymatic Clearance Mechanisms in the Central Nervous System

In addition to enzymatic degradation, several non-enzymatic pathways contribute to the clearance of Aβ from the brain. nih.govnih.gov

Interstitial Fluid Bulk Flow and Perivascular Drainage (Glymphatic System)

The glymphatic system is a recently discovered brain-wide clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), removing waste products, including Aβ, from the brain parenchyma. medrxiv.orgwikipedia.orgnih.gov This system is particularly active during sleep. medrxiv.orgwikipedia.org The bulk flow of ISF carries soluble Aβ peptides along perivascular pathways, eventually draining into the lymphatic system. en-journal.org Impairment of the glymphatic system is thought to contribute to the accumulation of Aβ. explorationpub.com Studies have shown that this system is involved in the clearance of both Aβ and tau from the human brain. medrxiv.orgresearchgate.net

Cellular Uptake and Degradation by Glial Cells (Microglia, Astrocytes) and Neurons

Glial cells, including microglia and astrocytes, play a central role in the cellular clearance of Aβ. frontiersin.org Neurons are also involved in this process. mdpi.com

Microglia , the resident immune cells of the brain, can internalize and degrade Aβ through phagocytosis. nih.govmdpi.com They recognize and bind to Aβ aggregates via various surface receptors, including scavenger receptors and Toll-like receptors. nih.govbiorxiv.org Upon activation, microglia can secrete enzymes like IDE and MMP-9 to break down Aβ. mdpi.com However, the role of microglia is complex, as they can also contribute to neuroinflammation.

Astrocytes , another type of glial cell, also participate in Aβ clearance. frontiersin.org They can take up Aβ through various receptors, including the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.orgbiomolther.org Astrocytes can also secrete Aβ-degrading enzymes such as MMP-2 and MMP-9. frontiersin.org Studies have shown that both microglia and astrocytes are capable of phagocytosing Aβ. biorxiv.org

Neurons can internalize Aβ for degradation, although this process is less well understood compared to glial cells. mdpi.com

Table 2: Cellular Mechanisms for Aβ Clearance

Cell Type Mechanism of Aβ Clearance Key Receptors/Enzymes Involved
Microglia Phagocytosis and enzymatic degradation. nih.govmdpi.com Scavenger receptors, Toll-like receptors, IDE, MMP-9. mdpi.comnih.govbiorxiv.org
Astrocytes Uptake and enzymatic degradation. frontiersin.org LRP1, MMP-2, MMP-9. frontiersin.orgbiomolther.org
Neurons Internalization and degradation. mdpi.com -

Transport Across the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances between the blood and the brain. The transport of Aβ across the BBB is a crucial mechanism for its removal from the central nervous system.

Efflux and Influx Transporters (e.g., LRP1, RAGE, P-glycoprotein)

The transport of Aβ across the BBB is mediated by specific transporters that facilitate both its efflux (out of the brain) and influx (into the brain).

Low-density lipoprotein receptor-related protein 1 (LRP1) is a major efflux transporter located on the abluminal (brain) side of the BBB endothelial cells. nih.gov It plays a critical role in transporting Aβ from the brain into the bloodstream. jci.org Studies have shown that Aβ(1-40) is rapidly cleared across the BBB via LRP1. nih.govbiomolther.org Reduced expression of LRP1 is observed with aging and in Alzheimer's disease, which may contribute to Aβ accumulation. nih.gov

The receptor for advanced glycation end products (RAGE) is the primary influx transporter, moving Aβ from the blood into the brain. nih.gov RAGE expression can be upregulated in the presence of high Aβ levels, potentially creating a vicious cycle of Aβ accumulation. mdpi.comahajournals.org

P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) transporter, also functions as an Aβ efflux pump at the BBB. nih.govnih.govubc.ca It actively transports Aβ out of the brain. researchgate.net Studies have shown that inhibiting P-gp can lead to increased Aβ accumulation in the brain, while upregulating its expression can enhance Aβ clearance. nih.govlsu.edu

Table 3: Key Transporters of Aβ Across the Blood-Brain Barrier

Transporter Direction of Transport Location on BBB Endothelial Cells
LRP1 Efflux (Brain to Blood). nih.gov Abluminal (Brain side).
RAGE Influx (Blood to Brain). nih.gov Luminal (Blood side). biorxiv.org
P-glycoprotein (P-gp) Efflux (Brain to Blood). nih.govnih.gov Apical (Luminal) surface. nih.gov

Peripheral Clearance and its Contribution to Cerebral Beta Amyloid (3-40) Homeostasis

The accumulation of beta-amyloid (Aβ) peptides in the brain is a central event in the pathology of certain neurodegenerative diseases. While much focus has been on the production and clearance of Aβ within the central nervous system (CNS), there is a growing recognition of the critical role played by peripheral clearance mechanisms in maintaining cerebral Aβ homeostasis. mdpi.com A dynamic equilibrium exists between Aβ in the brain and the periphery, with a significant portion, estimated to be between 40% and 60%, of Aβ produced in the brain being cleared from the body through peripheral pathways. mdpi.com This process, often referred to as the "peripheral sink" hypothesis, suggests that enhancing the removal of Aβ from the bloodstream can create a concentration gradient that favors the efflux of Aβ from the brain into the circulation, thereby reducing the cerebral Aβ burden. researchgate.net The primary organs and cells involved in this systemic clearance are the liver and circulating immune cells, particularly monocytes. mdpi.comnih.gov Dysfunctions in these peripheral systems can lead to an elevation of Aβ levels in the blood, which may in turn accelerate its deposition in the brain. mdpi.com

Hepatic and Monocyte-Mediated Degradation

Hepatic Degradation

The liver is the principal organ responsible for the detoxification of blood and the clearance of metabolic waste, including circulating Aβ peptides. advancedsciencenews.comfrontiersin.org It plays a major role in the peripheral clearance of Aβ, with studies showing it is responsible for clearing over 60% of circulating amyloid-beta. en-journal.org Early research demonstrated that the liver sequesters a substantial amount of Aβ from the bloodstream; one report indicated that about 65% of intravenously injected radiolabeled Aβ1–40 was absorbed by the liver. mdpi.com Another study found that approximately 13.9% of Aβ42 and 8.9% of Aβ40 were removed from the blood in a single pass through the liver. nih.gov This clearance is primarily mediated by hepatocytes. en-journal.org

The uptake of Aβ into hepatocytes is facilitated by specific receptors, with the low-density lipoprotein receptor-related protein 1 (LRP1) being the most significant. frontiersin.orgfrontiersin.org LRP1 binds to Aβ in the blood, triggering its endocytosis and subsequent degradation within the hepatocytes' lysosomes or secretion into bile. frontiersin.org The expression and function of hepatic LRP1 are therefore crucial for maintaining efficient Aβ clearance. frontiersin.org

Impairment of liver function has been linked to reduced Aβ clearance and an increased risk for neurodegenerative conditions. mdpi.com For instance, conditions like non-alcoholic fatty liver disease (NAFLD) and cirrhosis are associated with reduced hepatic LRP1 expression, leading to higher levels of circulating Aβ and a corresponding increase in brain Aβ concentrations. mdpi.comfrontiersin.org Studies in rodent models have shown that a chronic decline in hepatic Aβ clearance, induced by knocking down LRP1 in hepatocytes, worsens cerebral Aβ accumulation and cognitive deficits. nih.gov Conversely, enhancing liver-mediated clearance has been shown to decrease Aβ aggregation in the brain. frontiersin.org Research comparing liver homogenates from individuals with Alzheimer's disease (AD) to those from non-demented controls found that Aβ degradation was significantly slower in the AD group. nih.gov Specifically, 34% of Aβ40 was degraded within one hour in the control group, compared to only 23% in the AD samples. nih.gov This impairment was associated with lower expression of the insulin-degrading enzyme (IDE), a key Aβ-degrading enzyme, in the AD liver samples. nih.govoup.com

AspectKey FindingsReferences
Primary Clearance OrganThe liver is a key player in the peripheral clearance of beta-amyloid, sequestering a significant portion from the blood. mdpi.comen-journal.org
Uptake MechanismAβ uptake into hepatocytes is primarily mediated by the Low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.orgfrontiersin.org
Impact of Liver DiseaseConditions like NAFLD and cirrhosis are linked to reduced LRP1 expression and impaired Aβ clearance, leading to higher Aβ levels in the blood and brain. mdpi.comfrontiersin.org
Degradation Rate (Aβ40)Liver homogenates from non-demented controls degraded 34% of Aβ40 in one hour, versus 23% in homogenates from Alzheimer's disease patients. nih.gov
Key Degrading EnzymesInsulin-degrading enzyme (IDE) and Cathepsin D are involved in hepatic Aβ degradation. Lower IDE levels were found in AD liver samples. nih.govoup.com

Monocyte-Mediated Degradation

Peripheral monocytes, a type of white blood cell, are another crucial component of the systemic Aβ clearance system. researchgate.net These cells are capable of phagocytosis—engulfing and degrading foreign particles and cellular debris, including Aβ peptides. mdpi.com Evidence suggests that monocytes are highly effective at clearing Aβ, potentially more so than the brain's resident immune cells, the microglia, especially under chronic inflammatory conditions. researchgate.netfrontiersin.org The process begins with monocytes recognizing Aβ via various surface receptors, such as Toll-like receptors (TLR2, TLR4), CD36, and triggering-receptor-expressed-on-myeloid-cells 2 (TREM2). mdpi.com Following receptor-mediated endocytosis, Aβ is transported into lysosomes for degradation by enzymes like cathepsin B and cathepsin D. en-journal.orgnih.gov

Research has shown that all three subsets of peripheral monocytes (classical, intermediate, and non-classical) can phagocytose Aβ, with the intermediate subset exhibiting the highest rate of uptake. mdpi.com However, the efficiency of this process can be compromised. ecu.edu.au In patients with Alzheimer's disease, monocyte phagocytic activity is impaired. mdpi.com Studies have documented a significant reduction in the percentage of monocytes capable of binding Aβ and a decrease in Aβ levels on the surface of these cells compared to healthy controls. mdpi.comecu.edu.au This dysfunction may be linked to several factors. For example, the protein cystatin F, which is found at increased levels in monocytes from AD patients, can directly interact with Aβ and prevent it from being recognized by the monocytes. mdpi.comresearchgate.net Furthermore, dysfunctions in the cellular machinery, such as the cytoskeleton and the lysosomal system, can also impair the degradation of Aβ within monocytes. mdpi.com A decrease in the activity of lysosomal enzymes, including cathepsin D, has been observed in monocytes from AD patients. en-journal.orgoup.com

AspectKey FindingsReferences
Clearance MechanismMonocytes clear Aβ from the periphery via phagocytosis. mdpi.comresearchgate.net
Recognition ReceptorsAβ is recognized by surface receptors including TLR2, TLR4, CD36, and TREM2. mdpi.com
Degradation PathwayAfter uptake, Aβ is degraded within lysosomes by enzymes such as cathepsin B and cathepsin D. en-journal.orgnih.gov
Impairment in DiseaseMonocytes from Alzheimer's disease patients show reduced phagocytic activity and a lower capacity to bind Aβ. mdpi.comecu.edu.au
Inhibitory FactorsIncreased expression of cystatin F and dysfunction of the lysosomal system can hinder Aβ clearance by monocytes. mdpi.comresearchgate.net

Investigative Methodologies and Research Models for Beta Amyloid 3 40

In Vitro Biophysical and Biochemical Assays

In vitro assays provide a controlled environment to dissect the molecular characteristics of Aβ(3-40) aggregation and structure, free from the complexities of a cellular milieu.

Aggregation Kinetics Assays (e.g., Thioflavin-T fluorescence)

The aggregation process of amyloid peptides, including Aβ(3-40), is commonly monitored using aggregation kinetics assays. bmglabtech.com A primary tool for this is the Thioflavin-T (ThT) fluorescence assay. acs.orgresearchgate.netanaspec.com ThT is a benzothiazole (B30560) dye that exhibits a characteristic increase in fluorescence emission around 482-484 nm when it binds to the β-sheet-rich structures characteristic of amyloid fibrils. bmglabtech.comanaspec.comroyalsocietypublishing.org

The typical aggregation profile observed with a ThT assay is a sigmoidal curve, which delineates three distinct phases of fibril formation: acs.orgresearchgate.net

Lag Phase: An initial period where monomeric peptides slowly form small, unstable oligomeric nuclei. This is a thermodynamically unfavorable and kinetically slow process. bmglabtech.com

Elongation/Growth Phase: A rapid exponential increase in ThT fluorescence, indicating the accelerated formation of fibrils as monomers add to the existing nuclei. bmglabtech.comresearchgate.net

Plateau/Saturation Phase: The reaction reaches a steady state where the concentration of fibrils is stable, and the ThT signal no longer increases. bmglabtech.comacs.org

Studies comparing different Aβ variants, such as the pyroglutamated form pE-Aβ(3-40), utilize ThT assays to characterize their distinct aggregation kinetics. plos.org For instance, research has shown that N-terminal deletions and modifications can significantly enhance aggregation propensity. plos.org The lag time, in particular, is a critical parameter derived from these assays, as it can be shortened by the addition of pre-formed "seeds," demonstrating the nucleation-dependent nature of amyloid aggregation. bmglabtech.com

ParameterDescriptionTypical Observation in ThT Assay
Lag Time (t_lag) The time before a significant increase in fluorescence is observed, representing the nucleation phase.Can be influenced by peptide concentration, incubation conditions, and the presence of seeds or inhibitors. bmglabtech.comacs.org
Apparent Rate Constant (k_app) The rate of fibril elongation during the exponential growth phase.Derived from the slope of the sigmoidal curve. acs.org
Maximum Fluorescence Intensity The fluorescence signal at the plateau phase, corresponding to the final amount of amyloid fibrils.Can vary between different Aβ isoforms, reflecting differences in fibril structure and ThT binding. researchgate.net

This table provides an interactive overview of key parameters measured in Thioflavin-T aggregation assays.

Structural Characterization Techniques (e.g., Circular Dichroism, NMR Spectroscopy, Electron Microscopy)

To understand the three-dimensional structure of Aβ(3-40) monomers, oligomers, and mature fibrils, researchers employ a variety of high-resolution biophysical techniques. nih.gov

Circular Dichroism (CD) Spectroscopy is used to assess the secondary structure of the peptide during the aggregation process. It can track the transition from a random coil or α-helical conformation to the characteristic β-sheet structure of amyloid aggregates. A typical CD spectrum for a β-sheet-rich structure shows a minimum around 219 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR (ssNMR), provides atomic-level resolution of fibril structures. nih.govacs.org ssNMR can identify specific amino acid residues involved in the β-sheet core and determine intermolecular contacts. acs.org For example, ssNMR studies on pyroglutamated Aβ(3-40) (pE₃-Aβ₃₋₄₀) have been used to probe specific molecular contacts, such as between Gly25 and Ile31, to distinguish between different structural models like the "extended" versus the "hairpin" conformation. acs.orgresearchgate.net Solution NMR is valuable for studying the structure of monomeric Aβ and its interactions with other molecules, though it is less suitable for large, insoluble oligomers. wikipedia.orgnih.gov

Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM) and cryo-electron microscopy (cryo-EM), allows for direct visualization of the morphology of Aβ aggregates. nih.gov TEM can reveal the general appearance of fibrils, such as their length and whether they are straight or curly. researchgate.net Cryo-EM has the potential to determine the structure of amyloid fibrils at near-atomic resolution, providing insights into protofilament organization and packing. nih.gov These techniques have revealed significant polymorphism in fibril structures, where variations in width and crossover distances can exist even within the same sample. nih.gov

TechniqueInformation ProvidedApplication to Aβ(3-40) Research
Circular Dichroism (CD) Secondary structure content (e.g., α-helix, β-sheet, random coil).Monitoring conformational changes during aggregation. researchgate.net
Solid-State NMR (ssNMR) Atomic-level structural constraints, inter-residue contacts, and peptide conformation in fibrils.Distinguishing between fibril structural models (e.g., extended vs. hairpin). acs.orgresearchgate.net
Electron Microscopy (EM/cryo-EM) Fibril morphology, polymorphism, and protofilament arrangement.Visualizing the structure of mature pE₃-Aβ₃₋₄₀ fibrils. acs.org

This table interactively details the primary structural characterization techniques used for Beta Amyloid (3-40).

Membrane Interaction Studies

Given that Aβ peptides are generated from a transmembrane protein, their interaction with cell membranes is considered a crucial aspect of their pathophysiology. unimelb.edu.aufrontiersin.org These interactions are studied using model systems like synthetic phospholipid liposomes. nih.gov Techniques such as solid-state NMR and circular dichroism are used to investigate how Aβ(3-40) binds to and disrupts these model membranes. unimelb.edu.auox.ac.uk

Research has shown that Aβ-membrane interactions are influenced by factors like lipid composition (e.g., the presence of negatively charged lipids) and can, in turn, affect the peptide's structure, aggregation kinetics, and toxicity. unimelb.edu.auox.ac.ukmdpi.com Studies have identified different modes of interaction, including surface adsorption and insertion into the lipid bilayer. mdpi.com The interaction with lipid membranes can act as a two-dimensional template, accelerating the aggregation of Aβ into toxic structures. ox.ac.uk These studies help elucidate how Aβ(3-40) might exert its toxic effects at the neuronal membrane. nih.gov

Cellular Models for Beta Amyloid (3-40) Toxicity and Processing

Cellular models are indispensable for investigating the production, secretion, and cytotoxic effects of Aβ(3-40) in a biological context.

Neuronal Cell Lines and Primary Neuronal Cultures

Primary neuronal cultures, derived from fetal brain tissue (e.g., hippocampus or cortex), and various neuronal cell lines (e.g., SH-SY5Y, HEK293 transfected with APP) are widely used models. pnas.orgmdpi.comscielo.br These models have been instrumental in demonstrating that Aβ peptides, including Aβ(1-40), are constitutively produced and secreted as part of normal cellular metabolism. pnas.orgpnas.org

A key finding from these models is that different cell types exhibit distinct Aβ secretion profiles. Neurons predominantly secrete full-length Aβ peptides starting at position 1 (Aβ(1-x)). goettingen-research-online.de In contrast, glial cells tend to produce a higher proportion of N-terminally truncated species. goettingen-research-online.demdpi.com Studies using primary human fetal mixed brain cell cultures have shown that these cultures secrete significant amounts of Aβ40 and Aβ42. nih.gov Furthermore, adding exogenous synthetic Aβ(1-40) to these cultures can modulate the release of endogenous Aβ and induce toxicity, suggesting a feedback mechanism that could amplify pathology. nih.gov These cellular systems allow researchers to study the downstream toxic events induced by Aβ, such as the hyperphosphorylation of tau protein. mdpi.com

Glial Cell Cultures (Astrocytes, Microglia)

It is now well-accepted that glial cells, including astrocytes and microglia, play a critical role in Alzheimer's disease pathology. scielo.br Primary cultures of these cells are used to investigate their contribution to Aβ production and clearance. mdpi.com

Studies using primary astrocyte and microglia cultures have revealed that these cells preferentially generate N-terminally truncated Aβ peptides, such as Aβ(2/3-x) and Aβ(4/5-x), in contrast to neurons. goettingen-research-online.demdpi.com For example, one study found that while neuronal cultures released about seven times more Aβ(1-40) than astrocyte cultures, the astrocytes produced a much higher proportion of N-terminally modified peptides. goettingen-research-online.de Furthermore, research has shown that pyroglutamated Aβ(3-40) peptides are resistant to degradation by astrocytes. researchgate.net Astrocytes exposed to certain Aβ species show profound alterations in their metabolic phenotype, which can, in turn, impair the viability of co-cultured neurons. nih.gov These findings highlight that glial cells are not only bystanders but are active participants in the generation and response to pathologically relevant Aβ isoforms like Aβ(3-40). researchgate.netmdpi.com

In Vitro Blood-Brain Barrier Models

In vitro models of the blood-brain barrier (BBB) are crucial tools for investigating the complex interactions between circulating molecules and the central nervous system. These models are particularly valuable for studying how beta-amyloid peptides, including Aβ(3-40), cross the BBB and contribute to the pathology of Alzheimer's disease (AD). researchgate.netmdpi.comnih.gov

Researchers have developed various in vitro BBB models to explore these mechanisms. A common approach involves co-culturing human brain microvascular endothelial cells (hBMECs) with other cell types that constitute the neurovascular unit, such as astrocytes and pericytes. researchgate.netfrontiersin.org These multi-culture systems can replicate key characteristics of the in vivo BBB, including the formation of tight junctions and the expression of specific transporters. researchgate.netmdpi.com

Studies utilizing these models have provided significant insights into the role of Aβ in BBB dysfunction. For instance, research has shown that exposure to Aβ can increase the permeability of the in vitro BBB, disrupt the integrity of tight junctions, and induce cytotoxicity in endothelial cells. mdpi.comnih.gov Some models have demonstrated that Aβ oligomers, specifically, can accumulate at the BBB and cause a concentration-dependent increase in cell death. mdpi.com

Three-dimensional (3D) microfluidic models represent a more advanced approach, offering a more physiologically relevant environment by incorporating shear stress and direct cell-cell interactions. mdpi.comnih.govfrontiersin.org These "BBB-on-a-chip" platforms allow for the investigation of Aβ deposition on the endothelial layer and its subsequent effects on barrier function. nih.gov For example, a 3D microfluidic model co-culturing AD-specific neural progenitor cells with a BBB network revealed localized Aβ deposition and significant changes in barrier permeability and morphology. frontiersin.org

Furthermore, in vitro BBB models have been instrumental in studying the transport of Aβ across the endothelial barrier. These studies have helped to elucidate the roles of various receptors and transporters, such as LRP1 and P-glycoprotein, in the efflux of Aβ from the brain. mdpi.com By manipulating these models, for instance by introducing inflammatory cytokines like TNF-α and IL-1β, researchers can investigate how neuroinflammation affects Aβ transport and contributes to its accumulation in the brain. mdpi.com

These sophisticated in vitro systems provide a controlled environment to dissect the cellular and molecular mechanisms underlying Aβ(3-40) and other Aβ species' interactions with the BBB, offering a valuable platform for screening potential therapeutic agents aimed at modulating BBB function and Aβ clearance. researchgate.netnih.gov

In Vivo Animal Models for Studying Beta Amyloid (3-40) Pathology

In vivo animal models are indispensable for understanding the complex pathological processes associated with beta-amyloid (Aβ) peptides, including Aβ(3-40), in the context of Alzheimer's disease. mdpi.comaginganddisease.org These models allow for the investigation of disease mechanisms and the testing of potential therapeutic interventions in a living organism.

Direct Administration Models

Direct administration models offer an alternative approach to studying the acute effects of specific Aβ species, including Aβ(3-40), in the brain. mdpi.comxiahepublishing.com This methodology involves the direct injection of synthetic or purified Aβ peptides into the brains of non-transgenic animals, typically rodents. xiahepublishing.com This technique allows researchers to bypass the long developmental period of pathology seen in transgenic models and to investigate the immediate consequences of Aβ exposure. mdpi.com

Intracerebroventricular (ICV) injection is a common method used to introduce Aβ preparations into the brain. mdpi.com Studies using this approach have demonstrated that the administration of Aβ oligomers can impair long-term potentiation (LTP), a cellular correlate of learning and memory, and induce cognitive deficits in animals. mdpi.com The effects of different Aβ aggregation states, from monomers to fibrils, can be compared to understand their relative contributions to neurotoxicity. xiahepublishing.com

One of the advantages of direct administration models is the ability to control the specific type and concentration of the Aβ species being studied. xiahepublishing.com This is particularly useful for investigating less abundant or modified forms of Aβ, such as Aβ(3-40). However, a limitation of this approach is that the distribution of the injected Aβ may not fully mimic the slow, progressive accumulation seen in the human brain during the course of AD. xiahepublishing.com Furthermore, the reproducibility of these models can be influenced by the preparation and characterization of the Aβ aggregates used. xiahepublishing.com

Advanced Analytical Techniques for Beta Amyloid (3-40) Detection and Quantification in Research Settings

Accurate detection and quantification of beta-amyloid (Aβ) peptides, including the N-terminally truncated Aβ(3-40), are critical for advancing research into Alzheimer's disease. core.ac.ukresearchgate.net A variety of sophisticated analytical techniques have been developed to measure these peptides in complex biological samples.

Mass Spectrometry-Based Approaches (e.g., IP-MS, LC-MS/MS)

Mass spectrometry (MS) has emerged as a powerful and highly specific tool for the identification and quantification of Aβ peptides. researchgate.netmedrxiv.org Unlike immunoassays, MS-based methods are less susceptible to antibody cross-reactivity and matrix interference, providing more accurate measurements. medrxiv.org

Immunoprecipitation coupled with mass spectrometry (IP-MS) is a particularly effective technique for analyzing low-abundance Aβ peptides in biological fluids like cerebrospinal fluid (CSF) and plasma. core.ac.ukresearchgate.net This method uses specific antibodies to capture Aβ peptides from a sample, which are then eluted and analyzed by MS. core.ac.uk IP-MS has been successfully used to unequivocally identify Aβ(3-40) in human CSF and plasma. core.ac.ukresearchgate.net Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is often employed in these workflows for its ability to analyze complex peptide mixtures. core.ac.ukacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another widely used technique that offers high sensitivity and specificity for Aβ quantification. medrxiv.orglcms.cz This method involves separating peptides by liquid chromatography before they are fragmented and detected by the mass spectrometer. lcms.cz LC-MS/MS assays have been developed for the simultaneous quantification of multiple Aβ isoforms, including Aβ40 and Aβ42, in plasma. medrxiv.org These assays often incorporate an immunoprecipitation step to enrich for the target peptides. medrxiv.org

Table 2: Comparison of Mass Spectrometry-Based Techniques for Aβ(3-40) Analysis

TechniquePrincipleAdvantagesResearch Applications
IP-MS Immunocapture of Aβ peptides followed by mass spectrometry analysis.High specificity for low-abundance peptides, enables identification of novel Aβ species.Identification and confirmation of Aβ(3-40) in human CSF and plasma.
LC-MS/MS Chromatographic separation of peptides followed by mass spectrometric detection and quantification.High sensitivity and specificity, allows for multiplexed quantification of different Aβ isoforms.Quantification of Aβ peptides in plasma for biomarker studies.

Immunoassays and ELISA (research applications)

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), are widely used for the quantification of Aβ peptides in research settings due to their high throughput and relative ease of use. merckmillipore.commerckmillipore.commybiosource.com These assays utilize a pair of antibodies, a capture antibody and a detection antibody, that are specific for the target Aβ peptide. merckmillipore.com

Sandwich ELISA kits are commercially available for the measurement of various Aβ isoforms, such as Aβ40 and Aβ42, in samples like CSF, plasma, and cell culture supernatants. merckmillipore.commerckmillipore.combio-techne.comfujifilm.com These kits typically use monoclonal antibodies with high selectivity for the specific C-terminus of the target peptide. merckmillipore.commerckmillipore.com For instance, an ELISA for Aβ40 would use a capture antibody that recognizes the C-terminal end of Aβ(1-40). merckmillipore.com

While standard ELISAs are valuable tools, more sensitive formats, such as electrochemiluminescence-based sandwich immunoassays, have been developed to detect very low concentrations of Aβ peptides. core.ac.uk A novel electrochemiluminescence sandwich immunoassay was specifically developed to measure the concentration of Aβ(3-40) in human CSF. core.ac.uk

It is important to note that the specificity of the antibodies used in these assays is crucial for accurate quantification, and cross-reactivity with other Aβ fragments can be a concern. merckmillipore.commerckmillipore.com Therefore, results from immunoassays are often validated using mass spectrometry-based methods. medrxiv.org

Table 3: Common Immunoassay Formats for Aβ Research

Assay TypePrincipleKey FeaturesCommon Analytes
Sandwich ELISA Uses a pair of antibodies to "sandwich" the target antigen.High specificity and sensitivity, widely available commercially.Aβ40, Aβ42
Competitive ELISA The sample antigen competes with a labeled antigen for binding to a limited number of antibody binding sites.Suitable for detecting small antigens.Total β-Amyloid Protein
Electrochemiluminescence Immunoassay Uses an electrochemical reaction to generate light for detection.Very high sensitivity, wide dynamic range.Aβ(3-40), Aβ42

Imaging Techniques for Research (e.g., Molecular Imaging, PET for amyloid burden)

The investigation of Beta Amyloid (Aβ) peptides, including the N-terminally truncated variant Aβ(3-40), heavily relies on advanced imaging techniques to visualize and quantify their aggregation and deposition in the brain. These methodologies are crucial for understanding the pathological processes of Alzheimer's disease (AD) and for the development of therapeutic interventions. Key imaging modalities include molecular imaging with fluorescent probes and Positron Emission Tomography (PET), which allows for the in vivo assessment of amyloid burden.

Molecular Imaging

Molecular imaging encompasses techniques that visualize biological processes at the molecular and cellular levels. In the context of Aβ(3-40) research, this often involves the use of specialized probes that bind to amyloid aggregates, enabling their detection.

Near-Infrared Fluorescence (NIRF) Imaging:

NIRF imaging is a powerful tool for preclinical studies in animal models of AD due to its high sensitivity, non-invasiveness, and absence of ionizing radiation. mdpi.com It utilizes fluorescent probes that emit light in the near-infrared spectrum (650-900 nm), which allows for deeper tissue penetration.

Curcumin-based Probes: Analogs of curcumin (B1669340), a natural compound known to bind to amyloid plaques, have been developed as NIRF probes. For instance, CRANAD-3, a curcumin analog, has demonstrated the ability to detect both soluble and insoluble Aβ species. pnas.org In research, CRANAD-3 showed significant increases in fluorescence intensity upon binding to Aβ40 monomers, Aβ42 monomers, Aβ42 dimers, and Aβ42 oligomers. pnas.org This characteristic is particularly valuable as it allows for the monitoring of the entire spectrum of amyloidosis, from early-stage soluble species to late-stage insoluble plaques. pnas.org

Multiphoton Microscopy:

This high-resolution optical imaging technique is widely used for in vitro and in vivo studies of Aβ plaques in animal models. mdpi.com It allows for deep imaging of brain tissue with subcellular resolution, enabling detailed analysis of plaque morphology and dynamics. However, the imaging depth can be limited by tissue scattering. mdpi.com

Vibrational Microspectroscopy:

This label-free technique measures the vibrational properties of molecules and can detect amyloid proteins due to their high β-sheet content. wikipedia.org It has been used to resolve the formation of Aβ fibrils within different types of plaques, suggesting that plaques undergo developmental stages. wikipedia.org

Positron Emission Tomography (PET) for Amyloid Burden

PET imaging is a cornerstone of clinical and preclinical AD research, providing a quantitative measure of amyloid plaque burden in the living brain. frontiersin.orgcms.gov It involves the administration of a radiolabeled tracer that specifically binds to Aβ plaques.

PET Tracers:

Several PET tracers for imaging Aβ plaques have been developed and approved for clinical use. These tracers are typically derivatives of thioflavin, a dye historically used for staining amyloid plaques in post-mortem tissue. wikipedia.org

Pittsburgh Compound B ([¹¹C]PiB): One of the first and most well-characterized amyloid PET tracers. wikipedia.orglife-science-alliance.org It selectively binds to Aβ plaques and is used to quantify amyloid burden in both human subjects and animal models. wikipedia.orglife-science-alliance.org

¹⁸F-labeled Tracers: To overcome the short half-life of Carbon-11, several Fluorine-18 labeled tracers have been developed, including:

Florbetapir ([¹⁸F]AV-45, Amyvid™) snmjournals.org

Florbetaben ([¹⁸F]BAY94-9172, Neuraceq™) cms.govsnmjournals.org

Flutemetamol ([¹⁸F]GE067, Vizamyl™) cms.govsnmjournals.org

These tracers have shown high sensitivity and specificity for detecting moderate to frequent neuritic plaques. snmjournals.org A positive amyloid PET scan indicates the presence of amyloid pathology, which is a key neuropathological hallmark of AD. siemens-healthineers.com

Research Findings from PET Imaging:

Correlation with Pathology: Studies have demonstrated a strong correlation between in vivo amyloid PET imaging signals and the density of Aβ plaques observed in post-mortem brain tissue. snmjournals.org

Early Detection: Amyloid PET can detect amyloid deposition before the onset of clinical symptoms, making it a valuable tool for early diagnosis and for tracking disease progression. nih.gov The earliest signals are often observed in the posterior cingulate cortex, precuneus, and frontal regions. snmjournals.org

Monitoring Therapeutic Efficacy: Amyloid PET is used in clinical trials to assess the effectiveness of anti-amyloid therapies by measuring changes in amyloid burden over time. frontiersin.orgcms.gov

Differentiating Dementia Types: Amyloid PET can help differentiate AD from other causes of dementia that are not associated with significant Aβ deposition. siemens-healthineers.com

Investigating Specific Aβ Species: While most current PET tracers bind to fibrillar Aβ in plaques, research is ongoing to develop tracers that can specifically target other forms of Aβ, such as soluble oligomers or specific truncated species like Aβ(3-40). Studies have investigated the relationship between cerebrospinal fluid (CSF) levels of Aβ(3-40) and amyloid PET status. One study found that while CSF Aβ(3-40) concentrations did not differ significantly between amyloid PET-positive and -negative individuals, the ratio of CSF Aβ(3-40) to Aβ42 was increased in the PET-positive group. nih.gov Another study using an immunomagnetic reduction (IMR) assay found a positive correlation between plasma levels of a pyroglutamate (B8496135) version of Aβ(3-40) (AβpE3-40) and cerebral amyloidosis detected by PET imaging. researchgate.net

Hybrid PET/MRI:

The combination of PET with Magnetic Resonance Imaging (MRI) in a single scanner offers complementary information. amegroups.org MRI provides high-resolution anatomical details, while PET provides molecular information about amyloid deposition. amegroups.org This multimodal approach can enhance the diagnostic accuracy and provide a more comprehensive understanding of the pathological changes in the AD brain. amegroups.org

Interactive Data Tables

Table 1: Key Imaging Techniques for Aβ(3-40) Research

Imaging ModalityProbe/Tracer ExamplesKey Research ApplicationsFindings Related to Aβ(3-40) or General Aβ
Near-Infrared Fluorescence (NIRF) Imaging CRANAD-3 (Curcumin analog)Preclinical monitoring of Aβ species in animal models.CRANAD-3 binds to both soluble and insoluble Aβ species, including Aβ40 monomers. pnas.org
Multiphoton Microscopy N/A (Label-free or with fluorescent dyes)High-resolution in vitro and in vivo imaging of plaques in animal models.Enables detailed visualization of plaque structure and formation. mdpi.com
Vibrational Microspectroscopy N/A (Label-free)Detection of Aβ fibrils based on β-sheet content.Has resolved different stages of plaque development. wikipedia.org
Positron Emission Tomography (PET) [¹¹C]PiB, [¹⁸F]Florbetapir, [¹⁸F]Florbetaben, [¹⁸F]FlutemetamolIn vivo quantification of amyloid plaque burden in humans and animals.CSF Aβ(3-40)/Aβ42 ratio is increased in amyloid PET-positive individuals. nih.gov Plasma AβpE3-40 levels correlate with cerebral amyloidosis on PET. researchgate.net
Hybrid PET/MRI Combination of PET tracers and MRISimultaneous anatomical and molecular imaging.Improves diagnostic accuracy by combining structural and functional data. amegroups.org

Table 2: Research Findings on PET Imaging in Relation to Aβ Peptides

PET TracerKey FindingImplication for Aβ(3-40) Research
[¹¹C]PiB High affinity for fibrillar Aβ plaques. wikipedia.orgProvides a benchmark for amyloid burden, against which levels of specific species like Aβ(3-40) can be compared.
¹⁸F-labeled tracers (Florbetapir, Florbetaben, Flutemetamol) High sensitivity and specificity for moderate-to-frequent neuritic plaques. snmjournals.orgAllow for widespread clinical and research assessment of amyloid pathology, creating large datasets to correlate with biomarker data for species like Aβ(3-40).
General Amyloid PET Positive scans correlate with a higher CSF Aβ(3-40)/Aβ42 ratio. nih.govSuggests a potential link between the accumulation of plaque-associated Aβ and alterations in the processing or clearance of N-terminally truncated Aβ species.
General Amyloid PET Plasma AβpE3-40 levels show a positive correlation with PET-detected cerebral amyloidosis. researchgate.netIndicates that a modified form of Aβ(3-40) in the periphery may reflect central amyloid pathology, highlighting its potential as a blood-based biomarker.

Therapeutic Strategies Targeting Beta Amyloid 3 40 and Associated Mechanisms

Approaches to Inhibit Beta Amyloid (3-40) Production

The production of Aβ peptides, including the N-terminally truncated Aβ(3-40), is a result of the sequential cleavage of the amyloid precursor protein (APP) by secretase enzymes. pnas.orgnih.gov Therapeutic strategies in this area focus on modulating the activity of these enzymes to reduce the generation of amyloidogenic Aβ species. researchgate.net

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. pnas.orgmdpi.com Subsequently, gamma-secretase, a multi-subunit protease complex, cleaves the remaining C-terminal fragment within the transmembrane domain to generate Aβ peptides of varying lengths, including Aβ40 and Aβ42. pnas.orgnih.gov The production of Aβ(3-40) can occur through further processing of longer Aβ peptides. For instance, Aβ(1-40) can be cleaved by dipeptidyl peptidase 4 (DPP4) to yield Aβ(3-40). researchgate.net

Gamma-Secretase Modulators (GSMs): Gamma-secretase modulators (GSMs) are compounds that allosterically modulate the activity of gamma-secretase, shifting the cleavage of APP to produce shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while reducing the production of Aβ40 and the highly aggregation-prone Aβ42. nih.govembopress.org This modulation is considered a promising approach as it may avoid the side effects associated with complete inhibition of gamma-secretase, which is also involved in the processing of other essential proteins like Notch. embopress.orgnih.gov The mechanism of GSMs involves stabilizing the interaction between gamma-secretase and the APP C-terminal fragment, allowing for further processing into shorter Aβ forms. nih.gov Different chemical classes of GSMs can result in varied patterns of Aβ peptide production. nih.gov

Table 1: Effects of Secretase Modulators on Aβ Production

Therapeutic ApproachMechanism of ActionEffect on Aβ(3-40) ProductionKey Research Findings
BACE1 InhibitionInhibits the initial cleavage of APP, reducing the overall pool of Aβ peptides. cell-stress.commdpi.comIndirectly reduces Aβ(3-40) by limiting its precursor, Aβ(1-40).BACE1 inhibitors have been shown to lower CSF levels of Aβ1-40 and Aβ1-42. mdpi.com However, they can also increase levels of other isoforms like Aβ5-40. plos.orgexonpublications.com
Gamma-Secretase ModulationAllosterically modifies gamma-secretase to favor the production of shorter, less amyloidogenic Aβ peptides. nih.govembopress.orgReduces the production of Aβ40, the precursor to Aβ(3-40). nih.govGSMs decrease the Aβ42/Aβ40 ratio while increasing the levels of shorter peptides like Aβ37 and Aβ38. nih.gov This approach aims to avoid the toxicity associated with gamma-secretase inhibitors. nih.gov

Strategies to Prevent or Reverse Beta Amyloid (3-40) Aggregation

Aβ peptides, including Aβ(3-40), have a tendency to aggregate into soluble oligomers and insoluble fibrils, which are key components of amyloid plaques. researchgate.netwikipedia.org Preventing this aggregation process or disassembling existing aggregates is a major therapeutic goal. nih.gov

A variety of molecules, including small organic compounds, peptides, and natural products, have been investigated for their ability to inhibit Aβ aggregation. researchgate.net Some compounds, like certain polyphenols (e.g., myricetin (B1677590) and rosmarinic acid), have been shown to interfere with the aggregation of Aβ40 by forming hydrogen bonds with charged amino acid residues, thereby preventing the formation of β-sheet structures. mdpi.com Peptide-based inhibitors, often derived from the Aβ sequence itself, can bind to Aβ monomers and prevent their assembly into larger aggregates. nih.gov For instance, the D-enantiomeric peptide D3 has been shown to inhibit Aβ aggregation and disaggregate pre-formed fibrils. nih.gov

Table 2: Examples of Aβ Aggregation Inhibitors

Inhibitor ClassExample Compound(s)Mechanism of ActionEffect on Aβ(3-40) Aggregation
PolyphenolsMyricetin, Rosmarinic Acid, Curcumin (B1669340)Interfere with Aβ aggregation by binding to Aβ monomers and preventing the formation of β-sheets. mdpi.comfrontiersin.orgShown to inhibit Aβ40 aggregation, which is structurally similar to Aβ(3-40). frontiersin.org
Peptide-Based InhibitorsD3 PeptideBind to Aβ peptides to block self-assembly or destabilize pre-formed aggregates. nih.govD3 has been shown to inhibit Aβ aggregation and disaggregate existing plaques. nih.gov

Enhancement of Beta Amyloid (3-40) Clearance

Enhancing the natural clearance mechanisms of Aβ from the brain is another key therapeutic strategy. cell-stress.comnih.gov This can be achieved through immunotherapeutic approaches or by modulating the activity of Aβ-degrading enzymes. researchgate.netmdpi.com

Immunotherapy for Alzheimer's disease involves stimulating the patient's immune system to recognize and clear Aβ (active immunization) or administering monoclonal antibodies that target Aβ (passive immunization). wikipedia.orgnih.gov

Active Immunization: Active vaccines aim to elicit an antibody response against Aβ peptides. nih.gov For example, ABvac40 is a vaccine that specifically targets the C-terminus of Aβ40, aiming to induce antibodies that can clear this specific isoform. nih.gov

Table 3: Immunotherapeutic Strategies for Aβ Clearance

Immunization TypeExampleTargetMechanism of Action
ActiveABvac40C-terminus of Aβ40 nih.govStimulates the host immune system to produce antibodies against Aβ40. nih.gov
PassivePonezumabC-terminus of Aβ40 redalyc.orgBinds to Aβ40, potentially promoting its clearance from the brain. redalyc.org
DonanemabPyroglutamated Aβ (AβpE3-42) life-science-alliance.orgTargets a modified, plaque-associated form of Aβ for clearance. life-science-alliance.org

Several enzymes, known as Aβ-degrading enzymes, are capable of breaking down Aβ peptides. nih.gov Enhancing the activity of these enzymes is a potential therapeutic strategy to lower Aβ levels. Key enzymes involved in Aβ degradation include Neprilysin (NEP), Insulin-degrading enzyme (IDE), Endothelin-converting enzyme (ECE), and Plasmin. nih.govoup.com Myelin basic protein (MBP) has also been shown to degrade Aβ peptides. nih.gov While much of the research has focused on Aβ(1-40) and Aβ(1-42), these enzymes are also likely to degrade shorter isoforms like Aβ(3-40). For instance, Cathepsin B has been implicated in the degradation of Aβ(1-x) species and the production of N-terminally truncated forms like Aβ(2-40). frontiersin.org

Table 4: Key Aβ-Degrading Enzymes

EnzymeGeneral Function in Aβ DegradationRelevance to Aβ(3-40)
Neprilysin (NEP)A membrane-bound enzyme effective in degrading soluble Aβ species. oup.comLikely degrades Aβ(3-40) as it metabolizes Aβ(1-40) and other fragments. en-journal.org
Insulin-degrading enzyme (IDE)A primary soluble Aβ-degrading enzyme at neutral pH in the human brain. nih.govDegrades Aβ(1-40), suggesting it could also process the shorter Aβ(3-40). biorxiv.org
Endothelin-converting enzyme (ECE)Contributes to Aβ degradation. nih.govIts broad action on Aβ peptides suggests a potential role in Aβ(3-40) clearance.
PlasminDegrades both monomeric and fibrillar forms of Aβ. nih.govnih.govIts ability to degrade various Aβ forms indicates it may also degrade Aβ(3-40). en-journal.org
Cathepsin BInvolved in both the production of N-terminally truncated Aβ and the degradation of Aβ(1-x) species. frontiersin.orgPotentially involved in the proteolytic processing related to Aβ(3-40).

Enhancement of Brain-to-Blood Transport

The clearance of amyloid-beta (Aβ) peptides from the brain is a critical process for maintaining neuronal health, and its impairment is a key factor in the pathogenesis of Alzheimer's disease. The transport of Aβ from the brain parenchyma into the bloodstream is a complex process mediated by several mechanisms, including transport across the blood-brain barrier (BBB). nih.govnih.gov A major pathway for the efflux of Aβ, including the Aβ(3-40) variant, involves receptor-mediated transcytosis across the endothelial cells of the BBB. nih.govbiomolther.org

Two key proteins involved in this process are the low-density lipoprotein receptor-related protein 1 (LRP1) and P-glycoprotein (P-gp). mdpi.comtandfonline.comoup.com LRP1, located on the abluminal (brain side) of the endothelial cells, binds to Aβ in the brain's interstitial fluid and facilitates its internalization into the endothelial cells. nih.govbiomolther.orgtandfonline.com Following this, P-gp, an ATP-binding cassette (ABC) transporter located on the luminal (blood side) of the endothelial cells, is thought to actively transport Aβ from the endothelium into the circulating blood. tandfonline.combiorxiv.org Evidence suggests a coordinated effort between LRP1 and P-gp to efficiently move Aβ across the BBB. tandfonline.comnih.gov The protein PICALM has been identified as a potential link between LRP1 and P-gp-mediated transport. nih.govresearchgate.net

Another receptor, the Receptor for Advanced Glycation End Products (RAGE), is involved in the influx of Aβ from the blood into the brain, effectively opposing the clearance process. mdpi.comoup.com Therefore, therapeutic strategies aimed at enhancing brain-to-blood transport of Aβ often focus on upregulating the function of efflux transporters like LRP1 and P-gp, or inhibiting influx transporters like RAGE. nih.govmdpi.com Studies have shown that reduced expression of LRP1 and P-gp is associated with aging and Alzheimer's disease, correlating with increased Aβ accumulation. oup.com Consequently, enhancing the expression or activity of these transporters is a promising approach to increase the clearance of Aβ peptides, including Aβ(3-40), from the brain. mdpi.com

Table 1: Key Proteins in Beta Amyloid (3-40) Brain-to-Blood Transport

Protein Location on BBB Endothelial Cell Function in Aβ Transport Therapeutic Implication
LRP1 (Low-density lipoprotein receptor-related protein 1) Abuminal (brain-facing) membrane Binds Aβ and mediates its uptake from the brain into the endothelial cell. nih.govbiomolther.orgpnas.org Upregulation can enhance Aβ clearance from the brain. nih.govmdpi.com
P-gp (P-glycoprotein) Luminal (blood-facing) membrane Actively transports Aβ from the endothelial cell into the bloodstream. tandfonline.combiorxiv.org Enhancing its activity can increase Aβ efflux from the brain. mdpi.com
RAGE (Receptor for Advanced Glycation End Products) Luminal (blood-facing) membrane Mediates the transport of Aβ from the blood into the brain. mdpi.comoup.com Inhibition can reduce Aβ influx into the brain. nih.gov

Targeting Beta Amyloid (3-40) Induced Neurotoxicity

Beta Amyloid (3-40) contributes to the neurotoxic environment in the brain, leading to neuronal dysfunction and death. plos.org Therapeutic strategies are being developed to counteract these toxic effects through various mechanisms. pnas.orgmdpi.commdpi.com

Antioxidative and Neuroprotective Strategies

Aβ peptides, including the (3-40) variant, are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them. nih.gov This oxidative stress damages neurons and contributes to the pathology of Alzheimer's disease. nih.gov Therefore, a key therapeutic approach is the use of antioxidants and neuroprotective agents. nih.govtandfonline.com

Natural compounds with antioxidant properties have shown promise in mitigating Aβ-induced neurotoxicity. explorationpub.commdpi.com For instance, Epigallocatechin-3-gallate (EGCG), a polyphenol found in green tea, has demonstrated neuroprotective effects by scavenging free radicals, reducing inflammation, and inhibiting Aβ aggregation. explorationpub.com Similarly, Trolox, a vitamin E analog, has been shown to reduce oxidative stress and neuroinflammation in animal models of Alzheimer's disease. frontiersin.org Other natural products like curcumin and anthocyanins also exhibit potent antioxidant and neuroprotective activities against Aβ toxicity. nih.govmdpi.com These compounds often work by activating cellular defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.comfrontiersin.org

Table 2: Examples of Antioxidative and Neuroprotective Agents

Agent Source/Class Mechanism of Action
Epigallocatechin-3-gallate (EGCG) Green Tea Polyphenol Scavenges free radicals, reduces inflammation, inhibits Aβ aggregation. explorationpub.com
Trolox Vitamin E Analog Reduces oxidative stress and neuroinflammation, activates NRF2/HO1 pathway. frontiersin.org
Curcumin Turmeric Polyphenol Reduces oxidative stress and amyloid pathology. nih.gov
Anthocyanins Flavonoids (e.g., in black beans) Exert antioxidant effects, activate PI3K/Akt/GSK3β signaling and the Nrf2/HO-1 pathway. mdpi.com
MCC950 Small Molecule Inhibits the NLRP3 inflammasome, reducing neuroinflammation and Aβ-induced toxicity. frontiersin.org

Modulation of Calcium Homeostasis and Mitochondrial Function

Aβ peptides can disrupt intracellular calcium (Ca2+) homeostasis, a critical element for normal neuronal function. dovepress.com This disruption often involves an excessive influx of Ca2+ into neurons and its release from intracellular stores like the endoplasmic reticulum (ER). mdpi.com This Ca2+ overload can trigger a cascade of detrimental events, including mitochondrial dysfunction. dovepress.commdpi.com

Mitochondria, the powerhouses of the cell, are particularly vulnerable to Ca2+ overload. mdpi.com Excessive mitochondrial Ca2+ uptake can lead to the opening of the mitochondrial permeability transition pore (mPTP), impairing ATP production, increasing ROS generation, and initiating apoptosis (programmed cell death). mdpi.compnas.org Aβ has been shown to accumulate in mitochondria and directly interfere with their function. pnas.org

Therapeutic strategies in this area aim to restore normal calcium signaling and protect mitochondrial integrity. mdpi.com This includes the development of drugs that can block the excessive Ca2+ influx, such as N-methyl-D-aspartate (NMDA) receptor antagonists like memantine, which is used in the treatment of moderate-to-severe Alzheimer's disease. mdpi.com Other approaches focus on preventing mitochondrial Ca2+ overload and preserving mitochondrial function. mdpi.comd-nb.info For example, targeting the mitochondrial calcium uniporter, which is responsible for Ca2+ uptake into the mitochondria, has been proposed as a potential therapeutic target. mdpi.com Furthermore, therapies that enhance mitochondrial resilience, such as those that improve respiratory chain function or reduce oxidative stress within the mitochondria, are being investigated. d-nb.info

Future Directions in Beta Amyloid 3 40 Research

Elucidating the Precise Role of Beta Amyloid (3-40) in Sporadic Alzheimer's Disease Pathogenesis

While the primary focus in Alzheimer's disease (AD) research has been on the full-length amyloid-beta (Aβ) peptides, Aβ(1-40) and Aβ(1-42), there is a growing body of evidence suggesting that N-terminally truncated species, including Aβ(3-40), play a significant role in the disease's pathogenesis. nih.govfrontiersin.org Aβ(3-40), particularly in its pyroglutamated form (AβpE3-40), is a major component of the senile plaques found in the brains of AD patients. anaspec.com These modified forms are more resistant to degradation, exhibit higher toxicity, and have an increased propensity for aggregation compared to their full-length counterparts. anaspec.com

Future research must focus on delineating the specific contributions of Aβ(3-40) to the neurodegenerative cascade in sporadic AD, which accounts for the vast majority of cases. nih.gov This includes understanding the mechanisms that lead to its production and how it interacts with other Aβ species and cellular components to drive neuronal dysfunction and death. It is known that N-truncated Aβ species can have distinct spatiotemporal accumulation patterns compared to full-length Aβ, suggesting different underlying mechanisms governing their presence in the brain. oup.com

Key research questions that need to be addressed include:

What is the relative abundance of Aβ(3-40) compared to other Aβ species in different brain regions and at various stages of sporadic AD?

How does the presence of Aβ(3-40) influence the aggregation kinetics and toxicity of Aβ(1-42)?

What are the specific cellular pathways affected by Aβ(3-40) oligomers and fibrils?

Does Aβ(3-40) play a primary role in initiating plaque formation, or is it a secondary modification that enhances existing pathology?

Answering these questions will be crucial for developing a more complete understanding of AD pathogenesis and for identifying new therapeutic avenues.

Development of Advanced In Vitro and In Vivo Models Reflecting Beta Amyloid (3-40) Specific Pathology

To accurately study the pathological role of Aβ(3-40), it is imperative to develop more sophisticated and specific research models. Current models often focus on the overexpression of full-length Aβ or the amyloid precursor protein (APP), which may not fully recapitulate the specific pathological effects of N-terminally truncated species. nih.gov

In Vitro Models: Advanced cell culture systems are needed to investigate the cellular production and effects of Aβ(3-40). While neuronal cell lines like SH-SY5Y and BE(2)-C have been shown to produce Aβ(3-40), more complex models are required. mdpi.com Three-dimensional (3D) human neural cell culture models, which can develop aspects of AD pathology like amyloid plaques and neurofibrillary tangles, offer a promising platform. nih.gov These models could be genetically engineered to specifically produce Aβ(3-40) to study its direct impact on neuronal function, tau pathology, and neuroinflammation.

In Vivo Models: The development of transgenic animal models that specifically express Aβ(3-40) is a critical next step. While mouse models expressing AβpE3-42 and Aβ4-42 exist and have demonstrated accelerated neurodegeneration, a specific Aβ(3-40) model would allow for a more direct investigation of its unique pathological contributions. uni-goettingen.de For instance, a Drosophila (fruit fly) model has been used to compare the pathological effects of Aβ40 and Aβ42, revealing that Aβ42 expression leads to more severe phenotypes, including amyloid deposits and neurodegeneration. pnas.org A similar approach for Aβ(3-40) could provide valuable insights. These models would be instrumental in studying the behavioral, pathological, and biochemical consequences of Aβ(3-40) accumulation in a living organism.

Identification of Novel Therapeutic Targets Specific to Beta Amyloid (3-40) Production, Aggregation, or Toxicity

Targeting Production: The formation of Aβ(3-40) involves the initial cleavage of APP to produce Aβ(1-40), followed by N-terminal truncation. The enzyme responsible for the cyclization of the N-terminal glutamate (B1630785) at position 3 is glutaminyl cyclase. bachem.com Therefore, inhibitors of the proteases involved in the initial truncation and glutaminyl cyclase could be potential therapeutic targets to specifically reduce the production of the highly pathogenic AβpE3-40. bachem.com Studies have shown that cathepsin B is involved in the production of pyroglutamated Aβ, and its inhibition can reduce pGlu-Aβ levels. nih.gov

Targeting Aggregation: The increased aggregation propensity of Aβ(3-40) makes it an attractive target for anti-aggregation therapies. anaspec.com Small molecules, peptides, and antibodies could be designed to specifically bind to Aβ(3-40) monomers or oligomers, preventing their assembly into toxic aggregates. Peptide-based inhibitors, including those with modified amino acids to increase stability, have shown promise in preclinical studies for inhibiting Aβ aggregation in general. nih.gov Similar strategies could be adapted to specifically target Aβ(3-40). For example, natural compounds like Myricetin (B1677590) have been shown to inhibit Aβ aggregation. frontiersin.org

Targeting Toxicity: Understanding the specific mechanisms by which Aβ(3-40) exerts its neurotoxic effects will reveal novel targets to mitigate its downstream consequences. This could involve blocking its interaction with specific cell surface receptors, modulating downstream signaling pathways that lead to synaptic dysfunction and cell death, or enhancing its clearance from the brain. nih.gov For example, immunotherapies using monoclonal antibodies that specifically recognize and clear pathogenic forms of Aβ, such as Donanemab which targets a pyroglutamated form of Aβ, are a promising therapeutic avenue. dovepress.com

Integration of Multi-Omics Data to Understand Beta Amyloid (3-40) Interactome and Pathway Dysregulation

To gain a comprehensive understanding of the role of Aβ(3-40) in AD, it is essential to move beyond single-molecule studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in mapping the Aβ(3-40) interactome and identifying the cellular pathways it dysregulates.

By combining these large-scale datasets from Aβ(3-40)-specific models and patient samples, researchers can:

Identify Aβ(3-40)-binding proteins: Proteomics approaches can identify proteins that directly or indirectly interact with Aβ(3-40), providing insights into its mechanism of toxicity and potential for disrupting cellular functions.

Uncover dysregulated pathways: Transcriptomic and metabolomic analyses can reveal the downstream cellular pathways that are altered in the presence of Aβ(3-40). This could include pathways related to inflammation, oxidative stress, synaptic function, and cell death. For instance, the PI3K/Akt signaling pathway is known to be dysregulated in AD and influences Aβ accumulation. frontiersin.org

Discover novel biomarkers: The identification of molecules whose levels change in response to Aβ(3-40) could lead to the development of new biomarkers for diagnosing and monitoring disease progression.

This integrative approach will provide a holistic view of the molecular landscape altered by Aβ(3-40) and facilitate the identification of key nodes in the disease network that can be targeted for therapeutic intervention.

Role of Beta Amyloid (3-40) in Other Amyloidopathies and Neurodegenerative Conditions

While the primary association of Aβ is with Alzheimer's disease, its deposition is also a key feature of other conditions, notably Cerebral Amyloid Angiopathy (CAA). wikipedia.org In CAA, Aβ peptides, predominantly Aβ(1-40), accumulate in the walls of cerebral blood vessels, leading to an increased risk of stroke and cognitive impairment. nih.govmdpi.com

Given that Aβ(3-40) is a modified form of Aβ(1-40), it is crucial to investigate its potential role in the pathogenesis of CAA. Future research should explore:

The presence and abundance of Aβ(3-40) in the vascular amyloid deposits of CAA patients.

Whether Aβ(3-40) contributes to the specific vascular pathology seen in CAA, such as vessel wall weakening and rupture.

The potential for Aβ(3-40) to serve as a biomarker for CAA, potentially distinguishing it from AD. frontiersin.org

Q & A

Q. How can contradictory findings about Aβ3-40's β-sheet content be addressed?

  • Methodological Answer : CD spectra interpretation requires deconvolution algorithms (e.g., CONTIN/LL) to account for overlapping signals from disordered regions. Validate with synchrotron radiation FTIR spectroscopy, which distinguishes β-sheet (1620 cm⁻¹) from random coil (1645 cm⁻¹) structures. Control for solvent effects (e.g., trifluoroethanol vs. aqueous buffers) .

Tables for Key Comparisons

Property Aβ3-40 Aβ1-42 Methodological Basis
Aggregation RateSlower fibrillizationRapid oligomerizationThT fluorescence, TEM
Membrane EmbeddingPoor (transient pores)Stable β-barrel channelsElectrophysiology, AFM
Antibody Reactivity82E1-negative82E1-positiveWestern blot, ELISA
Toxicity in Neuronal ModelsContext-dependent (synergistic)Consistently neurotoxicCalcium imaging, LDH assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.